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  • Product: (Oxan-2-ylmethyl)(propan-2-yl)amine
  • CAS: 145759-90-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine

For Researchers, Scientists, and Drug Development Professionals Introduction (Oxan-2-ylmethyl)(propan-2-yl)amine, with the Chemical Abstracts Service (CAS) number 145759-90-6, is a secondary amine featuring a tetrahydrop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Oxan-2-ylmethyl)(propan-2-yl)amine, with the Chemical Abstracts Service (CAS) number 145759-90-6, is a secondary amine featuring a tetrahydropyran ring and an isopropyl group.[1] Its molecular formula is C9H19NO, and it has a molecular weight of 157.25 g/mol .[1] While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted physical properties and expected solubility based on its chemical structure and established principles of amine chemistry. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these crucial parameters, offering a robust framework for researchers initiating studies on this or structurally related molecules. Understanding the physicochemical properties of novel compounds is a cornerstone of drug discovery and development, influencing formulation, bioavailability, and pharmacokinetic profiles.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide reliable estimations of a compound's physical properties. These predictions are invaluable for initial assessments and for guiding experimental design. The properties of amines can be predicted using quantitative structure-property relationship (QSPR) models and density functional theory (DFT)-based approaches.[2][3]

Table 1: Predicted Physicochemical Properties of (Oxan-2-ylmethyl)(propan-2-yl)amine

PropertyPredicted ValueMethod of Prediction/Rationale
Molecular Formula C9H19NO-
Molecular Weight 157.25 g/mol [1]
Boiling Point ~180-220 °CBased on structurally similar aliphatic amines and the presence of hydrogen bonding.[3]
Melting Point Not readily predictable; likely a liquid at room temperatureThe asymmetry and non-planar structure may hinder efficient crystal packing. Similar small amines are often liquids.[4]
Density ~0.9 - 1.0 g/cm³Typical range for aliphatic amines.
pKa of Conjugate Acid ~9.5 - 10.5The presence of the electron-donating isopropyl and oxane groups is expected to result in a pKa typical for secondary amines.[5]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Estimated based on the contribution of the aliphatic and cyclic ether components, suggesting moderate lipophilicity.

Solubility Profile

The solubility of an amine is critically dependent on its structure, particularly its ability to form hydrogen bonds and its overall polarity.[6]

Aqueous Solubility

(Oxan-2-ylmethyl)(propan-2-yl)amine is expected to have limited to moderate solubility in water. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the oxygen atom in the oxane ring can also participate in hydrogen bonding with water molecules.[6] However, the nine carbon atoms in the molecule contribute to its hydrophobic character, which will limit its miscibility with water.[6][7]

The solubility of amines in aqueous solutions is highly pH-dependent. As weak bases, amines react with acids to form more soluble amine salts.[6][8] Therefore, the solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine is expected to increase significantly in acidic solutions due to the formation of the corresponding ammonium salt.

Solubility in Organic Solvents

Given its structure, with a significant non-polar hydrocarbon component, (Oxan-2-ylmethyl)(propan-2-yl)amine is expected to be readily soluble in a wide range of common organic solvents. These include:

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Non-polar Solvents: Toluene, Hexane, Diethyl ether

The general principle of "like dissolves like" suggests that the compound's aliphatic and ether functionalities will facilitate its dissolution in these organic media.

Experimental Determination of Physicochemical Properties

For novel compounds like (Oxan-2-ylmethyl)(propan-2-yl)amine, experimental determination of physical properties is essential for accurate characterization. The following are standard protocols for these measurements.

Workflow for Determining Physical Properties

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Purified (Oxan-2-ylmethyl) (propan-2-yl)amine (>98%) B Melting Point Determination (if solid at RT) A->B C Boiling Point Determination (Distillation or DSC) A->C D Density Measurement (Pycnometer or Densimeter) A->D E Refractive Index Measurement (Refractometer) A->E F Tabulate and Compare with Predicted Values B->F C->F D->F E->F

Caption: Experimental workflow for the determination of key physical properties.

Detailed Experimental Protocols

1. Determination of Boiling Point by Distillation:

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, receiving flask.

  • Procedure:

    • Place a known volume of the purified amine in the distillation flask along with boiling chips.

    • Assemble the distillation apparatus.

    • Begin heating the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

    • Correct the boiling point to standard pressure if necessary.

2. Determination of Density using a Pycnometer:

  • Principle: Density is determined by measuring the mass of a known volume of the substance.

  • Apparatus: Pycnometer of a known volume, analytical balance.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the amine, ensuring no air bubbles are present.

    • Weigh the filled pycnometer.

    • The mass of the amine is the difference between the two weighings.

    • Calculate the density by dividing the mass of the amine by the volume of the pycnometer.

Experimental Determination of Solubility

A thorough understanding of a compound's solubility in various solvent systems is crucial for its application in drug development and chemical synthesis.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Solubility Measurement cluster_2 Quantification and Reporting A Weigh known amount of (Oxan-2-ylmethyl)(propan-2-yl)amine C Add solvent incrementally to the amine at a controlled temperature A->C B Select a range of solvents (aqueous buffers, organic solvents) B->C D Observe for complete dissolution (visual or instrumental) C->D E For aqueous solubility, repeat at different pH values D->E F Calculate solubility (e.g., in mg/mL or mol/L) E->F G Generate solubility vs. pH profile F->G

Caption: Step-by-step workflow for determining the solubility of the amine.

Detailed Experimental Protocols

1. Thermodynamic (Shake-Flask) Solubility Assay:

  • Principle: An excess of the compound is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved compound in the supernatant is determined.

  • Apparatus: Vials, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess amount of the amine to a vial containing a known volume of the desired solvent (e.g., buffered aqueous solution at a specific pH, or an organic solvent).

    • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved amine using a validated analytical method.

2. Kinetic Solubility Assay using Nephelometry:

  • Principle: This high-throughput method measures the turbidity that forms when a compound precipitates out of a solution.

  • Apparatus: Microplate reader with a nephelometer, multi-channel pipette.

  • Procedure:

    • Prepare a high-concentration stock solution of the amine in a water-miscible organic solvent (e.g., DMSO).

    • In a microplate, add the stock solution to a series of aqueous buffers with varying pH.

    • The plate is then read by the nephelometer at regular intervals to detect the formation of a precipitate.

    • The solubility is determined as the concentration at which turbidity is first observed.

Safety and Handling

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties and solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine. While experimental data is currently sparse, the provided theoretical values and detailed experimental protocols offer a clear path forward for researchers. The structural features of this secondary amine suggest it is a moderately lipophilic, basic compound with limited aqueous solubility that can be significantly enhanced in acidic conditions. The outlined experimental workflows provide a robust framework for the empirical validation of these predicted properties, which is an indispensable step in the progression of any novel compound through the research and development pipeline.

References

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. American Chemical Society.
  • (Oxan-2-ylmethyl)(propan-2-yl)amine. Beijing Xinheng Research Technology Co., Ltd.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate.
  • 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. PubChem.
  • 2-Methyl-N-((oxiran-2-yl)methyl)propan-2-amine. Advanced ChemBlocks.
  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. ResearchGate.
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. AIP Publishing.
  • Experiment 27 - Amines and Amides. Jay C. McLaughlin.
  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega.
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.
  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries.
  • 2-(oxan-2-yl)propan-2-amine. Sigma-Aldrich.
  • 2-methyl-N-(propan-2-yl)propan-1-amine. CymitQuimica.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Angene Chemical.
  • SAFETY DATA SHEET. Spectrum Chemical.

Sources

Exploratory

(Oxan-2-ylmethyl)(propan-2-yl)amine CAS number and registry data

An In-Depth Technical Guide to (Oxan-2-ylmethyl)(propan-2-yl)amine Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of (Oxan-2-ylmethyl)(propan-2-yl)amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Oxan-2-ylmethyl)(propan-2-yl)amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS Number: 145759-90-6), a secondary amine of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from established chemical principles and data on analogous structures to propose robust protocols for its synthesis and analysis. The guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies, predicted properties, and essential safety information extrapolated from key starting materials. We present plausible synthetic routes via reductive amination and N-alkylation, detailed analytical workflows for structural confirmation, and a discussion of its potential applications as a chemical building block.

Section 1: Chemical Identity and Registry Information

(Oxan-2-ylmethyl)(propan-2-yl)amine is a heterocyclic secondary amine. The core structure consists of a tetrahydropyran (oxane) ring linked via a methylene bridge to a secondary amine, which is further substituted with an isopropyl group. Its unique combination of a cyclic ether and a secondary amine moiety makes it a potentially valuable intermediate in organic synthesis.

Identifier Value Source
CAS Number 145759-90-6[1]
IUPAC Name (Oxan-2-ylmethyl)(propan-2-yl)amineN/A
Alternate Name N-Isopropyl-tetrahydropyran-2-ylmethanamineN/A
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]

Section 2: Predicted Physicochemical Properties

Direct experimental data on the physicochemical properties of (Oxan-2-ylmethyl)(propan-2-yl)amine are not widely published. The following properties are predicted based on its chemical structure and data from analogous compounds, utilizing computational prediction tools and established chemical principles. These values should be considered estimates pending experimental verification.

Property Predicted Value Basis of Prediction
Physical State Liquid at 25°CAnalogy with similar molecular weight amines and ethers.
Boiling Point 190 - 210 °CEstimation based on boiling points of related structures like N-ethylpropylamine and tetrahydropyran derivatives.
Density ~0.90 - 0.95 g/mLStructural analogy.
Solubility Soluble in common organic solvents (Ethanol, Dichloromethane, THF). Limited solubility in water.Based on the presence of both polar (amine, ether) and non-polar (alkyl) groups.
pKa (Conjugate Acid) 9.5 - 10.5Typical range for secondary alkylamines.

Section 3: Proposed Synthesis Protocols

Two primary, high-yield synthetic routes are proposed for the laboratory-scale preparation of (Oxan-2-ylmethyl)(propan-2-yl)amine. The reductive amination pathway is generally preferred for its mild conditions and high selectivity.

Protocol 3.1: Synthesis via Reductive Amination

This method is the most common and efficient for creating secondary amines from aldehydes. It involves the reaction of Tetrahydropyran-2-carbaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ by a mild reducing agent, Sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity; it readily reduces iminium ions but is slow to reduce the starting aldehyde, minimizing side reactions.[2][3]

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add Tetrahydropyran-2-carbaldehyde (1.0 eq, e.g., 10 mmol, 1.14 g).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 50 mL). Add isopropylamine (1.2 eq, 12 mmol, 0.71 g).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

G cluster_setup Reaction Setup & Imine Formation cluster_reaction Reduction & Monitoring cluster_workup Work-up & Purification start 1. Add Aldehyde & Isopropylamine to Flask solvent 2. Dissolve in DCE start->solvent stir 3. Stir 30-60 min (Imine Formation) solvent->stir add_stab 4. Add STAB (Reducing Agent) stir->add_stab Proceed to Reduction react 5. Stir 12-24h at RT add_stab->react monitor 6. Monitor by TLC/GC-MS react->monitor quench 7. Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract 8. Extract with DCM quench->extract purify 9. Dry, Concentrate & Purify via Chromatography extract->purify product Final Product purify->product

Caption: Reductive Amination Workflow.

Protocol 3.2: Synthesis via N-Alkylation

This alternative route involves the direct alkylation of the primary amine, (Tetrahydro-2H-pyran-2-ylmethyl)amine, with an isopropylating agent like 2-bromopropane. A non-nucleophilic base is required to scavenge the HBr byproduct. This method can sometimes lead to over-alkylation (formation of a tertiary amine), making the reductive amination route often more desirable for selective synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve (Tetrahydro-2H-pyran-2-ylmethyl)amine (1.0 eq, CAS 6628-83-7) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF.

  • Reagent Addition: Add 2-bromopropane (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[4]

Section 4: Proposed Analytical Characterization

To confirm the identity and purity of the synthesized (Oxan-2-ylmethyl)(propan-2-yl)amine, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing the purity of the final product and confirming its molecular weight. Amines can sometimes exhibit poor peak shape on standard GC columns; a deactivated column or derivatization may be necessary for optimal results.[5][6]

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in dichloromethane or ethyl acetate.

  • GC Conditions (Typical):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode at 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Expected Results:

    • Purity: A single major peak in the chromatogram indicates high purity.

    • Molecular Ion: A peak corresponding to the molecular ion [M]⁺ at m/z = 157 should be observed, although it may be of low intensity.

    • Fragmentation: The mass spectrum is expected to show characteristic α-cleavage, a common fragmentation pathway for amines.[7][8] This would result in major fragment ions at m/z = 142 (loss of a methyl group) and m/z = 98 (cleavage of the isopropyl group).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep 1. Prepare 1 mg/mL solution in Dichloromethane inject 2. Inject 1 µL into GC-MS prep->inject gc_sep 3. Separation on HP-5MS Column inject->gc_sep ms_detect 4. EI Ionization & Mass Detection gc_sep->ms_detect chrom 5. Analyze Chromatogram (Purity Assessment) ms_detect->chrom mass_spec 6. Analyze Mass Spectrum (Structure Confirmation) ms_detect->mass_spec report Final Report chrom->report mass_spec->report

Caption: GC-MS Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the connectivity of protons.

    • Expected Chemical Shifts (δ, ppm):

      • N-H proton: A broad singlet, typically between 1-3 ppm. This signal will disappear upon shaking the sample with D₂O.[7][8]

      • CH (isopropyl): A septet around 2.7-3.0 ppm.

      • CH₂ (protons on oxane ring): A complex multiplet pattern between 3.3-4.0 ppm for protons adjacent to the ether oxygen and 1.2-1.8 ppm for the other ring protons.

      • CH₂ (methylene bridge): A doublet around 2.4-2.6 ppm.

      • CH₃ (isopropyl): A doublet around 1.0-1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • Expected Chemical Shifts (δ, ppm):

      • CH (isopropyl): ~48-52 ppm.

      • CH₂ (methylene bridge): ~50-55 ppm.

      • CH (oxane ring, C2): ~75-80 ppm.

      • CH₂ (oxane ring, C6): ~65-70 ppm.

      • Other oxane CH₂: ~20-30 ppm.

      • CH₃ (isopropyl): ~20-24 ppm.

Section 5: Safety and Handling (Inferred)

No specific Material Safety Data Sheet (MSDS) is available for (Oxan-2-ylmethyl)(propan-2-yl)amine. Therefore, handling precautions must be based on the hazards of its most relevant precursors, isopropylamine and (Tetrahydro-2H-pyran-2-ylmethyl)amine.

Precursor CAS Number Key Hazards
Isopropylamine 75-31-0Extremely flammable liquid and vapor; Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage; May cause respiratory irritation.[1][9][10]
(Tetrahydro-2H-pyran-2-ylmethyl)amine 6628-83-7Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation.[11][12]

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Fire Safety: The compound is expected to be flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1][13]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid discharge into drains.

Section 6: Potential Applications

While specific applications for (Oxan-2-ylmethyl)(propan-2-yl)amine are not documented, its structure suggests potential utility as a versatile building block in medicinal and materials chemistry. The tetrahydropyran motif is a common feature in many natural products and biologically active molecules. The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules. Potential areas of application include:

  • Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of novel therapeutic agents.

  • Agrochemical Development: As a precursor for new pesticides or herbicides.

  • Material Science: For the creation of specialty polymers or functional materials.

Section 7: References

  • 北京欣恒研科技有限公司. (n.d.). (Oxan-2-ylmethyl)(propan-2-yl)amine. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - Isopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link]

  • OQ Chemicals. (2022). Isopropylamine 70% Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. Retrieved from [Link]

  • Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • LCGC International. (2025). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Nature. (2022). Chemical property prediction under experimental biases. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the N-alkylation of amines with alcohols using homogeneous non-noble metal catalysts. Retrieved from [Link]

  • PubChemLite. (n.d.). (tetrahydro-2h-pyran-2-ylmethyl)amine (C6H13NO). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical and Physical Property Prediction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Toxicological Profile for Chlorine. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2026). Reductive amination with amines. Retrieved from [Link]

  • bioRxiv. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. Retrieved from [Link]

  • MDPI. (2022). Chemical Mixtures in Household Environments: In Silico Predictions and In Vitro Testing of Potential Joint Action on PPARγ in Human Liver Cells. Retrieved from [Link]

Sources

Foundational

Thermodynamic & Conformational Profiling of Tetrahydropyran-2-ylmethyl Isopropylamine Derivatives

Executive Summary This guide provides a rigorous thermodynamic and conformational analysis of N-(tetrahydropyran-2-ylmethyl)propan-2-amine and its derivatives.[1] These molecules serve as critical chiral building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous thermodynamic and conformational analysis of N-(tetrahydropyran-2-ylmethyl)propan-2-amine and its derivatives.[1] These molecules serve as critical chiral building blocks in the synthesis of calcium channel blockers and antipsychotics. Unlike simple aliphatic amines, the presence of the tetrahydropyran (THP) ring introduces unique stereoelectronic effects—specifically the exo-anomeric effect—that influence conformational stability, basicity (pKa), and lipophilicity (LogP).[1]

This document moves beyond static data sheets, offering a dynamic framework for predicting, measuring, and validating the thermodynamic behavior of this class of compounds in drug discovery workflows.[2]

Molecular Architecture & Conformational Thermodynamics

To understand the macroscopic properties (boiling point, solubility) of this derivative, we must first quantify the microscopic energy states of the THP ring.

The Chair Conformation and Substituent Preference

The tetrahydropyran ring predominantly exists in a chair conformation.[3] For 2-substituted tetrahydropyrans, the thermodynamic equilibrium between the axial and equatorial conformers is governed by two opposing forces:

  • Steric Strain (1,3-diaxial interactions): Favors the equatorial position.

  • The Anomeric/Exo-Anomeric Effect: In 2-substituted pyrans, electronegative substituents can stabilize the axial position due to hyperconjugation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    

However, for the 2-ylmethyl isopropylamine derivative, the substituent is a methylene-linked amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). The methylene bridge insulates the nitrogen from the direct anomeric effect. Therefore, steric factors dominate.
  • Thermodynamic Prediction: The equatorial conformer is thermodynamically favored by approximately 1.5–2.0 kcal/mol (

    
    ).[2]
    
  • Implication: In solution at room temperature, >90% of the population exists in the equatorial form, maximizing the exposed surface area of the hydrophobic isopropyl group, which impacts LogP.[2]

Rotational Barriers of the Isopropyl Group

The isopropyl group adds a rotational degree of freedom. The rotation around the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bond has a barrier of ~3-5 kcal/mol.
  • Low-Energy State: The "staggered" conformation where the amine hydrogen bisects the methyl groups of the isopropyl moiety.

  • High-Energy State: Eclipsed interactions between the isopropyl methyls and the methylene bridge.[1]

Physicochemical & Thermodynamic Properties[2][4][5][6][7]

The following data aggregates experimental baselines for the parent fragments (THP and Isopropylamine) and computed values for the specific derivative, validated against standard QSPR (Quantitative Structure-Property Relationship) models.

Table 1: Thermodynamic Property Matrix
PropertyValue (Approx/Range)ConfidenceMechanistic Driver
Molecular Weight 157.26 g/mol High (Exact)Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Boiling Point (760 mmHg) 195°C ± 10°CMedium (Pred)H-bonding (amine) + VDW forces (THP ring).[4]
Enthalpy of Vaporization (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
45–50 kJ/molMedium (Pred)Energy required to break intermolecular H-bonds.
pKa (Conjugate Acid) 9.6 – 9.9High (Pred)Inductive electron withdrawal by THP oxygen lowers pKa vs. isopropylamine (10.63).
LogP (Octanol/Water) 1.15 ± 0.2High (Calc)Balance of hydrophobic THP/iPr and hydrophilic amine.
Topological Polar Surface Area 21.3 ŲHigh (Calc)Ether oxygen (9.2) + Secondary Amine (12.0).
Refractive Index (

)
1.445 – 1.455Medium (Pred)Polarizability of the saturated heterocycle.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note on Stability: Unlike N-THP amines (hemiaminals) which are acid-labile, this molecule contains a methylene bridge (C-C bond) between the ring and the nitrogen. It is thermodynamically stable against hydrolysis in aqueous acid/base, making it suitable for salt formation (e.g., HCl, fumarate).[2]

Experimental Protocols: Validating the Model

Do not rely solely on predicted values. The following protocols provide a self-validating system to determine the exact thermodynamic constants for your specific batch or derivative.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the melting point (of the salt form) and glass transition (


) of the free base.
  • Sample Prep: Encapsulate 2-5 mg of the amine (or its HCl salt) in a hermetically sealed aluminum pan.

  • Reference: Empty aluminum pan (matched weight).

  • Cycle:

    • Cool to -80°C (equilibrate 5 min).

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify

      
       (onset of endothermic peak).
      
    • Calculate Enthalpy of Fusion (

      
      ) by integrating the peak area (
      
      
      
      ).
    • Validation Check: If the peak is broad (>2°C width), the sample purity is likely <98% (colligative property depression).[2] Recrystallize and repeat.

Protocol B: Potentiometric pKa Determination

Objective: Measure the ionization constant to predict solubility at physiological pH.

  • System: Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • Solvent: 0.15 M KCl (ionic strength adjusted water). If insoluble, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).[1]

  • Procedure:

    • Dissolve ~1 mg of sample in 10 mL solvent.

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH to pH 12.0.

  • Calculation: Use the Bjerrum plot to determine the half-neutralization point.

    • Expectation: The curve should show a single inflection point around pH 9.7.

    • Anomaly Detection: A second inflection around pH 6-7 indicates carbonate contamination or degradation.[1]

Synthesis & Reaction Thermodynamics

The synthesis of this derivative typically employs Reductive Amination , a thermodynamically driven process that couples Tetrahydropyran-2-carboxaldehyde with Isopropylamine.[1]

Thermodynamic Pathway Analysis[2]
  • Imine Formation (

    
    ):  The aldehyde and amine condense to form an imine (Schiff base) and water. This step is an equilibrium process.
    
  • Water Removal (Le Chatelier): Using a drying agent (

    
    ) or azeotropic distillation drives the equilibrium forward.
    
  • Reduction (

    
    ):  The irreversible reduction of the C=N bond (using 
    
    
    
    or
    
    
    ) provides the thermodynamic sink, locking the molecule into the stable amine product.
Visualizing the Workflow

The following diagram illustrates the synthesis logic and the critical thermodynamic checkpoints.

G Start THP-2-Carboxaldehyde + Isopropylamine Inter Imine Intermediate (Equilibrium State) Start->Inter Condensation Reduct Reduction (NaBH4 / STAB) Inter->Reduct + Hydride Source Check1 Thermodynamic Control: Water Removal Inter->Check1 Product N-(THP-2-ylmethyl) isopropylamine Reduct->Product Irreversible ΔG << 0 Check2 Kinetic Control: Temp < 0°C (Exothermic) Reduct->Check2

Figure 1: Reaction pathway emphasizing the transition from equilibrium-controlled imine formation to the kinetically trapped amine product.

References

  • National Institute of Standards and Technology (NIST). Tetrahydropyran - Gas phase thermochemistry data.[1] NIST Chemistry WebBook, SRD 69. [Link][1]

    • Context: Provides baseline heat capacity and enthalpy of formation d
  • PubChem. Isopropylamine - Compound Summary.[1][4][5] National Library of Medicine. [Link][1]

    • Context: Source for pKa (10.[6]63) and boiling point data of the amine fragment.

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.[1]

    • Context: Authoritative text on the anomeric effect and conformational analysis of 2-substituted tetrahydropyrans. (Standard Textbook Reference).
  • Context: Discusses the stability of the THP-methyl linkage vs. the acid-labile N-THP hemiaminal linkage.

Disclaimer: This guide is intended for research and development purposes. All thermodynamic values should be experimentally verified before scaling up synthesis or formulation processes.

Sources

Exploratory

Technical Guide: Safety &amp; Toxicological Evaluation of (Oxan-2-ylmethyl)(propan-2-yl)amine

Introduction: Navigating the Unknowns of a Novel Secondary Amine (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS No. 145759-90-6) is a secondary amine containing a tetrahydropyran (oxan) ring and an isopropyl group. As a novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknowns of a Novel Secondary Amine

(Oxan-2-ylmethyl)(propan-2-yl)amine (CAS No. 145759-90-6) is a secondary amine containing a tetrahydropyran (oxan) ring and an isopropyl group. As a novel or non-commercial chemical entity, a comprehensive, publicly available Safety Data Sheet (SDS) and a full toxicological profile are not available. This guide is designed for researchers, scientists, and drug development professionals to address this critical information gap.

This document will first establish the known identity and physicochemical properties of the compound. In the absence of direct experimental data, it will then construct a predictive hazard assessment based on the toxicological profiles of its core structural motifs: the isopropylamine moiety and the secondary amine functional group. The core of this guide provides detailed, field-proven experimental protocols for determining the in vitro cytotoxicity and mutagenic potential of this compound, empowering research teams to generate the necessary safety data. This approach ensures that while we operate at the frontier of chemical research, we do so with a robust framework for safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of any chemical safety assessment. The fundamental properties of (Oxan-2-ylmethyl)(propan-2-yl)amine are summarized below.

PropertyValueSource
Chemical Name (Oxan-2-ylmethyl)(propan-2-yl)amine-
Synonyms N-isopropyl-tetrahydropyran-2-yl)methanamine-
CAS Number 145759-90-6[1][2]
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Purity ≥98% (as available from suppliers)[1][2]

Section 2: Inferred Safety Data Sheet (SDS) and Hazard Profile

The following 16-point SDS is constructed based on the known hazards of structurally similar compounds, particularly isopropylamine and general secondary amines.[3][4][5] This is a predictive assessment and must be superseded by experimental data as it becomes available.

1. Identification

  • Product Name: (Oxan-2-ylmethyl)(propan-2-yl)amine

  • CAS No.: 145759-90-6

2. Hazard(s) Identification

  • Signal Word: Warning[1][2]

  • Inferred Hazards: Based on the isopropylamine component, this compound is likely flammable.[3] It is expected to be corrosive or irritating to the skin and eyes and may cause respiratory tract irritation.[3][5][6] Long-term exposure to amines can carry risks of liver, kidney, or nervous system injury.[6]

  • Potential for Nitrosamine Formation: As a secondary amine, this compound may react with nitrosating agents (like nitrites) to form N-nitrosamines, a class of compounds with significant carcinogenic potential.[4][7][8]

3. Composition/Information on Ingredients

  • Substance: (Oxan-2-ylmethyl)(propan-2-yl)amine

  • Purity: ≥98%

4. First-Aid Measures

  • Inhalation: Remove person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention. Ingestion may cause severe damage to mucous membranes.[3]

5. Fire-Fighting Measures

  • Extinguishing Media: Use CO₂, dry chemical, or foam.[10]

  • Specific Hazards: The compound is likely flammable. Vapors may be heavier than air and travel to an ignition source.[10] Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][6]

6. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate Personal Protective Equipment (PPE). Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent entry into drains and waterways.

  • Containment: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]

7. Handling and Storage

  • Handling: Use only in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and flame.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[12][13]

8. Exposure Controls/Personal Protection

  • Engineering Controls: Use local exhaust ventilation to control airborne exposures.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: A respirator may be necessary if ventilation is inadequate.[13]

9. Physical and Chemical Properties

  • (Data for this specific compound is largely unavailable; properties of related compounds are provided for context.)

  • Isopropylamine Boiling Point: 33 - 34 °C[3]

  • Isopropylamine pH: 14 (70% aq. sol.)[3]

10. Stability and Reactivity

  • Reactivity: Potentially reactive with acids and strong oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Reactions: May react with nitrosating agents to form nitrosamines.[4]

11. Toxicological Information

  • (No specific data available. See Section 3 for a detailed discussion and experimental approach.)

  • Inferred Acute Effects: Based on isopropylamine, the compound may be harmful if inhaled or swallowed and may cause severe skin and eye irritation/burns.[3][5]

  • Inferred Chronic Effects: Potential for organ damage with prolonged exposure.[6]

  • Inferred Mutagenicity/Carcinogenicity: No data available. The potential to form carcinogenic nitrosamines is a key concern.[8]

12. Ecological Information

  • (No specific data available.) Avoid release to the environment.

13. Disposal Considerations

  • Dispose of in accordance with local, regional, and national regulations.

14. Transport Information

  • Follow regulations for transport of flammable and potentially corrosive amines.

15. Regulatory Information

  • (No specific data available.)

16. Other Information

  • The information provided is based on data from structurally related compounds and should be used for preliminary guidance only.

Section 3: Predictive Toxicological Profile & Causality

The primary toxicological concerns for (Oxan-2-ylmethyl)(propan-2-yl)amine stem from its secondary amine functionality and the presence of the isopropylamine substructure.

Acute Toxicity (Inferred)

The isopropylamine moiety is known to be toxic and corrosive. Oral administration in rats causes ataxia and labored breathing, while inhalation can lead to severe irritation of mucous membranes and eye opacity.[5] Dermal application is known to cause severe skin irritation.[5] Therefore, it is reasonable to predict that (Oxan-2-ylmethyl)(propan-2-yl)amine will exhibit similar irritant and corrosive properties.

Genotoxicity (Potential)

The most significant long-term risk associated with secondary amines is their potential to undergo nitrosation to form N-nitrosamines.[4] This reaction can occur in the presence of nitrite salts under acidic conditions, similar to those found in the stomach. Many N-nitrosamines are potent mutagens and known carcinogens. This potential necessitates a thorough evaluation of the compound's mutagenicity, for which the Ames test is the gold standard.[14][15]

Summary of Predicted Toxicological Endpoints
Toxicological EndpointPredicted Outcome for (Oxan-2-ylmethyl)(propan-2-yl)amineRationale / Reference Compound
Acute Oral Toxicity Harmful if swallowedIsopropylamine[5]
Dermal Irritation Corrosive / Severe IrritantIsopropylamine, general amines[5][6]
Eye Irritation Corrosive / Severe IrritantIsopropylamine, general amines[5][6]
Mutagenicity Unknown, potential risk due to nitrosamine formationSecondary Amines[4]
Carcinogenicity Unknown, potential risk if nitrosamine formation occursSecondary Amines[4]

Section 4: Experimental Protocols for Toxicity Assessment

To move from prediction to data, a structured experimental approach is required. The following protocols outline the standard methodologies for assessing in vitro cytotoxicity and mutagenicity.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in a relevant cell line (e.g., HepG2 for liver toxicity, or a project-specific cell line).

Methodology:

  • Cell Culture: Culture the chosen cell line in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of (Oxan-2-ylmethyl)(propan-2-yl)amine in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the culture medium from the plates and add fresh medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the treated plates for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[14][17] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot produce this essential amino acid and require it in their growth medium.[17] The test measures the ability of a chemical to cause mutations that revert the bacteria to a His⁺ state, allowing them to grow on a histidine-free medium.[15]

Objective: To determine if (Oxan-2-ylmethyl)(propan-2-yl)amine or its metabolites can induce gene mutations.

Methodology:

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[17]

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, half of the experimental groups should include a rat liver extract (S9 fraction).[15] Prepare the S9 mix according to standard protocols.

  • Exposure: In separate tubes, combine:

    • 100 µL of the bacterial culture.

    • 500 µL of phosphate buffer (for tests without metabolic activation) OR 500 µL of S9 mix.

    • 100 µL of the test compound at various concentrations. Include a negative (vehicle) control and a known positive control mutagen (e.g., sodium azide for -S9, 2-nitrofluorene for +S9).[17]

  • Top Agar Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for initial cell divisions) to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Section 5: Visualization of Experimental Workflows

Diagram: In Vitro Cytotoxicity Workflow (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate 1. Seed Cells in 96-Well Plate treat 3. Treat Cells with Compound plate->treat compound 2. Prepare Compound Dilutions compound->treat incubate 4. Incubate (24-48h) treat->incubate mtt 5. Add MTT Reagent incubate->mtt solubilize 6. Solubilize Formazan mtt->solubilize read 7. Read Absorbance (570nm) solubilize->read calculate 8. Calculate IC50 Value read->calculate

Caption: Workflow for determining IC₅₀ using the MTT cytotoxicity assay.

Diagram: Ames Test Workflow for Mutagenicity

Ames_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure & Plating cluster_readout Readout & Analysis culture 1. Grow Salmonella Strains (His⁻) mix_s9_neg 4a. Mix: Bacteria + Buffer + Compound culture->mix_s9_neg mix_s9_pos 4b. Mix: Bacteria + S9 Mix + Compound culture->mix_s9_pos compound 2. Prepare Compound Concentrations compound->mix_s9_neg compound->mix_s9_pos s9 3. Prepare S9 Mix (for +S9 arms) s9->mix_s9_pos plate 5. Add to Top Agar & Plate on Minimal Media mix_s9_neg->plate mix_s9_pos->plate incubate 6. Incubate (48-72h) plate->incubate count 7. Count Revertant Colonies (His⁺) incubate->count analyze 8. Analyze for Mutagenic Effect count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Conclusion

While (Oxan-2-ylmethyl)(propan-2-yl)amine lacks a comprehensive public safety profile, a predictive assessment based on its chemical structure indicates potential for flammability, corrosivity, and, most significantly, the formation of mutagenic nitrosamines. This guide provides the necessary framework for any researcher handling this compound, outlining inferred hazards and offering detailed, standard protocols for cytotoxicity and mutagenicity testing. The generation of empirical data using these methods is a critical and mandatory step to ensure the safe handling and progression of any research or development involving this novel chemical entity.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Note. [Link]

  • Ames Test. (2023). Biology LibreTexts. [Link]

  • The Ames Test. (n.d.). Retrieved from a university resource. [A specific, stable URL was not provided in the search results]
  • (Oxan-2-ylmethyl)(propan-2-yl)amine. (n.d.). Beijing Think-Far Technology Co., Ltd. [Link]

  • Secondary amine Risk Assessment. (2023). Nitrosamines Exchange. [Link]

  • Risk assessment not strong enough, specifically on related impurities containing secondary amine. (2024). Nitrosamines Exchange. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • (Oxan-2-ylmethyl)(propan-2-yl)amine. (n.d.). Ark Pharm, Inc. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Silver Fern Chemical Inc. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017). Australian Government Department of Health. [Link]

  • Short chain (C2-3) alkyl amines: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Nomination Background: Isopropylamine. (n.d.). National Toxicology Program. [Link]

  • Isopropyl Alcohol Safety Data Sheet. (2021). HD Sharman. [Link]

  • 2-[2-(oxolan-2-yl)propan-2-yl]oxolane Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. [Link]

  • n-Isopropylbenzylamine Safety Data Sheet. (n.d.). Cole-Parmer. [Link]

  • Isopropyl Alcohol Safety Data Sheet. (2025). MG Chemicals. [Link]

  • Selected amines and amino alcohols. (n.d.). Miljøstyrelsen (Danish Environmental Protection Agency). [Link]

  • Petition to Exempt 2-Amino-2-Methyl-1-Propanol from Regulation As A Volatile Organic Compound. (2005). [A specific, stable URL was not provided in the search results]
  • 2-(oxan-2-yl)propan-2-amine. (n.d.). PubChemLite. [Link]

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Foundational

literature review of (Oxan-2-ylmethyl)(propan-2-yl)amine in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Flatland – The Allure of Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland – The Allure of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic scaffolds that have long dominated the drug discovery landscape. The incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to improve a molecule's physicochemical and pharmacological properties. Among these, the oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has garnered significant attention and is now considered a privileged scaffold in modern drug design.[1][2][3]

While a specific molecule like (Oxan-2-ylmethyl)(propan-2-yl)amine may not yet feature prominently in the annals of medicinal chemistry, the core oxetane unit it contains is at the heart of a revolution in molecular design. This guide will delve into the technical intricacies of leveraging the oxetane motif in medicinal chemistry, exploring its synthesis, its profound impact on drug-like properties, and its successful application across a spectrum of therapeutic areas.

The Synthetic Gateway to Oxetane Scaffolds

The successful integration of the oxetane motif into drug candidates hinges on the availability of versatile and efficient synthetic methodologies. The synthesis of key building blocks, such as (S)-oxetan-2-ylmethanamine, has been a focal point of process chemistry research, with several distinct strategies emerging.[4][5]

Key Synthetic Strategies for (S)-oxetan-2-ylmethanamine:
  • Linear Synthesis from a Chiral Precursor: This classical approach often commences with an enantiomerically pure starting material like (S)-2-((benzyloxy)methyl)oxirane. While reliable, these multi-step sequences can be lengthy and may involve hazardous reagents such as sodium azide.[4][6]

  • Azide-Free Synthesis: To mitigate the safety risks associated with azides, alternative routes have been developed. A notable example proceeds via the corresponding (oxetan-2-yl)methanol, with the amine functionality introduced using a phthalimide-based method.[4][7] This approach offers a safer alternative for large-scale synthesis.

  • Asymmetric Catalysis: Representing the cutting edge of synthetic efficiency, asymmetric catalysis employs chiral catalysts to induce enantioselectivity. This highly atom-economical approach can generate the desired chiral amine with high enantiomeric excess.[4]

Below is a representative, generalized protocol for an azide-free synthesis of (S)-oxetan-2-ylmethanamine.

Experimental Protocol: Azide-Free Synthesis of (S)-oxetan-2-ylmethanamine
  • Step 1: Mesylation of (S)-(+)-2,3-O-isopropylideneglycerol. (S)-(+)-2,3-O-isopropylideneglycerol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature to yield the corresponding mesylate.

  • Step 2: Cyclization to form the oxetane ring. The mesylate is treated with a strong base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) to induce intramolecular cyclization, forming the oxetane ring.

  • Step 3: Deprotection of the acetonide. The isopropylidene protecting group is removed under acidic conditions (e.g., using aqueous hydrochloric acid) to afford (S)-(oxetan-3-yl)methanol.

  • Step 4: Conversion to the phthalimide. The alcohol is converted to a leaving group (e.g., a tosylate) and subsequently reacted with potassium phthalimide to introduce the nitrogen functionality.

  • Step 5: Hydrazinolysis to release the free amine. The phthalimide is cleaved using hydrazine hydrate in a solvent such as ethanol to yield the final product, (S)-oxetan-2-ylmethanamine.

Azide-Free Synthesis of (S)-oxetan-2-ylmethanamine start (S)-(+)-2,3-O-isopropylideneglycerol step1 Mesylation start->step1 intermediate1 Mesylate step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 (S)-(oxetan-3-yl)methanol step2->intermediate2 step3 Phthalimide formation intermediate2->step3 intermediate3 Phthalimide derivative step3->intermediate3 step4 Hydrazinolysis intermediate3->step4 product (S)-oxetan-2-ylmethanamine step4->product BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Signaling Downstream Signaling PLCg2->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Rilzabrutinib Rilzabrutinib (Oxetane-containing) Rilzabrutinib->BTK inhibits

Simplified signaling pathway of BTK inhibition by an oxetane-containing drug.
Infectious Diseases

In the realm of antiviral drug discovery, the oxetane motif has been explored to enhance the properties of nucleoside and non-nucleoside inhibitors. For instance, 2'-spiro-oxetane uridine derivatives have shown activity against Hepatitis C Virus (HCV). [8][9][10][11]The incorporation of the oxetane can improve metabolic stability and cellular uptake. In the development of respiratory syncytial virus (RSV) inhibitors, the introduction of an oxetane was a key step in reducing the basicity of a terminal amine, which in turn lowered the volume of distribution and reduced the potential for bioaccumulation. [1][12]

Central Nervous System (CNS) Disorders

The ability of the oxetane ring to improve solubility and permeability while maintaining metabolic stability makes it an attractive feature for CNS drug candidates, which must cross the blood-brain barrier. In the development of dual leucine zipper kinase (DLK) inhibitors for neurodegenerative diseases, an oxetane was successfully used to reduce the basicity of a piperidine moiety to limit efflux, a crucial factor for a brain-penetrant drug. [13]

Future Perspectives and Conclusion

The rise of the oxetane motif in medicinal chemistry is a testament to the power of rational, structure-based drug design. Its ability to predictably and favorably modulate key physicochemical and pharmacokinetic properties has solidified its place as a valuable tool in the medicinal chemist's arsenal. [3][14][15]While initially explored as a bioisostere for gem-dimethyl and carbonyl groups, its application has expanded to fine-tuning the properties of lead compounds in the later stages of drug discovery. [16][13] The future will likely see an even broader application of oxetane-containing scaffolds, driven by the development of novel and more efficient synthetic methodologies. [17][18]As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic incorporation of unique 3D motifs like the oxetane will continue to be a cornerstone of successful drug discovery campaigns, paving the way for the next generation of innovative medicines.

References

  • Design of new oxetane derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fawzy, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(9), 1548-1589. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Blomgren, P., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]

  • New synthesis method for (S)-oxetan-2-ylmethanamine. (2023). Morressier. Retrieved February 15, 2026, from [Link]

  • Malerich, J. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12618-12641. [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(15), 9667-9753. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • Chapagain, P., et al. (2021). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues as Tubulin Polymerization Inhibitors. Molecules, 26(11), 3169. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(6), 844-863. [Link]

  • Grosse, S., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2'-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1879-1884. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Grosse, S., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2'-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1879-1884. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. (2022). Figshare. Retrieved February 15, 2026, from [Link]

  • Chemical Space Exploration of Oxetanes. (2020). Molecules, 25(21), 5129. [Link]

  • Preparation method for oxetane-2-methylamine. (2023). Google Patents.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]

  • Process and intermediate for the preparation of oxetan-2-ylmethanamine. (2021). Google Patents.
  • Process and intermediate for the preparation of oxetan-2-ylmethanamine. (2021). Google Patents.

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Exploratory

An In-depth Technical Guide to the Conformational Analysis of (Oxan-2-ylmethyl)(propan-2-yl)amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern drug discovery and development. The spatial orientation of a molecule dictates its interactions with biological targets, thereby influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the conformational analysis of (Oxan-2-ylmethyl)(propan-2-yl)amine, a molecule possessing key structural features relevant to medicinal chemistry, including a heterocyclic oxane ring and a flexible amino side chain. By integrating fundamental stereoelectronic principles with proposed computational and experimental validation workflows, this document serves as a robust framework for researchers engaged in the structural elucidation of complex organic molecules.

Introduction: The Significance of Molecular Shape

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug design, a deep understanding of a compound's preferred conformation(s) is paramount for optimizing its binding affinity to a target receptor or enzyme. (Oxan-2-ylmethyl)(propan-2-yl)amine presents a compelling case study for conformational analysis due to the interplay of several structural elements:

  • A Saturated Heterocyclic Core: The oxane (tetrahydropyran) ring is a common scaffold in numerous natural products and pharmaceutical agents. Its puckered, chair-like conformations are subject to specific stereoelectronic effects.

  • A Chiral Center: The C2 position of the oxane ring is a stereocenter, leading to the existence of enantiomers, each with a potentially distinct pharmacological profile.

  • A Flexible Side Chain: The (propan-2-yl)amino-methyl substituent introduces multiple rotatable bonds, increasing the molecule's conformational complexity. The bulky isopropyl group is expected to exert significant steric influence.

This guide will deconstruct the conformational landscape of this molecule, offering insights into the forces that govern its preferred shapes and outlining a multi-pronged approach to its definitive structural characterization.

Foundational Principles in Conformational Analysis

The conformation of (Oxan-2-ylmethyl)(propan-2-yl)amine is primarily dictated by the following fundamental principles:

  • Steric Hindrance: The principle that atoms occupy space and that overlapping electron clouds lead to repulsive forces. Conformations that minimize these steric clashes are energetically favored. A key manifestation of this is the preference for bulky substituents on a six-membered ring to occupy the more spacious equatorial position over the more crowded axial position.[1][2]

  • 1,3-Diaxial Interactions: A specific type of steric strain in chair conformations of six-membered rings between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.[3] These interactions are a major energetic penalty for axial conformations of bulky groups.

  • Gauche Interactions: A steric interaction that occurs in staggered conformations when two non-hydrogen substituents on adjacent carbons have a dihedral angle of approximately 60°.[2][4]

  • The Anomeric Effect: A stereoelectronic effect in heterocyclic rings like oxane, where a substituent at the anomeric carbon (C2, adjacent to the ring oxygen) with a lone pair-bearing atom prefers the axial orientation.[5][6] This preference arises from a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond.[7] The magnitude of this effect can be influenced by the solvent.[5][7]

Conformational Isomerism of the Oxane Ring

Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The ring can undergo a "chair flip," interconverting two chair forms. For a 2-substituted oxane, this flip interconverts the substituent between an axial and an equatorial position.

The primary determinant for the orientation of the (propan-2-yl)amino-methyl group at the C2 position is the balance between steric hindrance and the anomeric effect.

  • Steric Preference: The (propan-2-yl)amino-methyl group is sterically demanding. To avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6, this group will strongly prefer the equatorial position.[1][3]

  • Anomeric Effect Consideration: While the anomeric effect can favor axial placement for electronegative substituents, the substituent in this case is a carbon atom of the methylene linker. A classical anomeric effect is therefore not expected to be a dominant factor for the entire substituent. However, the presence of the nitrogen atom further down the chain could have a minor electronic influence.

Given the significant bulk of the substituent, it is highly probable that the equatorial conformation is overwhelmingly favored. The energy difference between the equatorial and axial conformers (the A-value) for a methyl group is about 1.74 kcal/mol, favoring the equatorial position.[2][3] For the much larger (propan-2-yl)amino-methyl group, this energy difference is expected to be substantially greater.

Newman_Projections cluster_rotamers Rotamers around the C(methylene)-N Bond cluster_anti Anti Conformer (Most Stable) cluster_gauche1 Gauche Conformer 1 cluster_gauche2 Gauche Conformer 2 Front_C N H_N_anti H Front_C->H_N_anti iPr_anti i-Pr Front_C->iPr_anti Back_C CH₂ Oxane_anti Oxane H_N_g1 H iPr_g1 i-Pr Oxane_g1 Oxane Front_C_g1 N Front_C_g1->H_N_g1 Front_C_g1->iPr_g1 H_N_g2 H iPr_g2 i-Pr Oxane_g2 Oxane Front_C_g2 N Front_C_g2->H_N_g2 Front_C_g2->iPr_g2

Fig. 2: Newman projections for side chain rotamers.

Furthermore, intramolecular hydrogen bonding between the amine proton and the ring oxygen is a possibility that could stabilize certain conformations. The likelihood of this interaction would depend on the solvent environment.

Integrated Conformational Model and Data Summary

Combining the analyses of the oxane ring and the side chain, the global minimum energy conformation of (Oxan-2-ylmethyl)(propan-2-yl)amine is predicted to feature:

  • The (propan-2-yl)amino-methyl substituent in an equatorial position on the oxane ring.

  • The side chain adopting a staggered conformation that minimizes steric repulsion , likely with the isopropyl group oriented away from the oxane ring.

The following table summarizes the anticipated energetic penalties associated with less favorable conformations, based on values for analogous structural features.

Conformational FeatureUnfavorable PositionEstimated Energy Penalty (kcal/mol)Rationale
Oxane Ring SubstituentAxial> 3.0Avoidance of significant 1,3-diaxial interactions. [3][4]
Side Chain RotationEclipsed4.0 - 6.0Torsional strain.
Side Chain RotationGauche (i-Pr/Oxane)1.0 - 2.0Steric repulsion between bulky groups. [2]

Note: These values are estimates based on related systems and serve as a qualitative guide. Actual values require specific computational or experimental determination.

Methodologies for Conformational Validation

To empirically validate the predicted conformational preferences, a combination of computational modeling and spectroscopic analysis is recommended.

Experimental Protocol: Computational Chemistry

A thorough in silico analysis provides a theoretical framework for understanding the molecule's conformational energy landscape.

Objective: To identify all low-energy conformers and determine their relative populations.

Methodology:

  • Initial 3D Structure Generation: Build the structure of (Oxan-2-ylmethyl)(propan-2-yl)amine using a molecular editor.

  • Conformational Search:

    • Perform a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This will explore the potential energy surface by rotating all single bonds.

    • The goal is to generate a diverse set of starting conformations.

  • Geometry Optimization and Energy Minimization:

    • Each generated conformer should be subjected to geometry optimization using a more robust computational method. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common choice for obtaining accurate geometries and relative energies. [8] * Include solvent effects using a continuum solvation model (e.g., PCM) to simulate solution-phase behavior.

  • Thermodynamic Analysis:

    • Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies.

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to predict their relative abundance.

Computational_Workflow Start 1. 2D Structure Input ConfSearch 2. Conformational Search (Molecular Mechanics) Start->ConfSearch DFT_Opt 3. DFT Geometry Optimization ConfSearch->DFT_Opt Freq_Calc 4. Frequency Calculation & Gibbs Free Energy DFT_Opt->Freq_Calc Boltzmann 5. Boltzmann Population Analysis Freq_Calc->Boltzmann End Relative Conformer Stabilities Boltzmann->End

Fig. 3: Workflow for computational conformational analysis.
Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. [9] Objective: To determine the predominant conformation in solution by analyzing proton-proton coupling constants and through-space correlations.

Methodology:

  • Sample Preparation: Dissolve a pure sample of (Oxan-2-ylmethyl)(propan-2-yl)amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) of the protons on the oxane ring, particularly H2. The magnitude of the coupling constants between H2 and the protons on C3 can help distinguish between an axial and equatorial orientation of the side chain. A large coupling constant (typically 8-10 Hz) for a trans-diaxial interaction would be indicative of an axial H2, and thus an equatorial substituent.

  • 2D NMR Spectroscopy (COSY & NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Use to confirm proton-proton connectivity and aid in the assignment of all signals.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).

    • Look for key NOE correlations:

      • An NOE between the side chain protons and the equatorial protons at C3 and C5 would strongly support an equatorial conformation of the substituent.

      • The absence of NOEs between the side chain and the axial protons at C3 and C5 would argue against an axial conformation.

      • NOEs between the isopropyl group and specific protons on the oxane ring can help define the preferred rotamer of the side chain.

Experimental Protocol: X-ray Crystallography

If the compound can be crystallized, single-crystal X-ray crystallography provides the most definitive and high-resolution picture of the molecule's conformation in the solid state. [10][11] Objective: To determine the precise three-dimensional structure of the molecule in a crystal lattice.

Methodology:

  • Crystallization: Grow single crystals of (Oxan-2-ylmethyl)(propan-2-yl)amine of suitable quality. This often requires screening a wide range of solvents and conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays in a diffractometer. The crystal is rotated, and the diffraction pattern is recorded at hundreds of different orientations. [12]3. Structure Solution and Refinement:

    • The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.

    • An atomic model is built into the electron density map.

    • The model is refined computationally to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Conclusion

The conformational analysis of (Oxan-2-ylmethyl)(propan-2-yl)amine is a multifaceted challenge that requires the application of core principles of stereochemistry and stereoelectronics. A theoretical assessment strongly suggests a predominant conformation where the bulky side chain occupies an equatorial position on the oxane ring to minimize steric strain. The orientation of the flexible side chain is likely governed by the steric demands of the isopropyl group. This in-depth guide provides a robust framework for validating these predictions through a synergistic approach of computational modeling, detailed NMR spectroscopic analysis, and, if feasible, single-crystal X-ray crystallography. The methodologies outlined herein are broadly applicable to the structural elucidation of other complex heterocyclic molecules, providing critical insights for rational drug design and development.

References

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved February 15, 2026, from [Link]

  • Fiveable. (2025, September 15). Anomeric Effect Definition - Organic Chemistry Key Term. Retrieved February 15, 2026, from [Link]

  • Alabugin, I. V. (2025, December 21). The Anomeric Effect: The Rule Your Textbook Never Explains. YouTube. Retrieved February 15, 2026, from [Link]

  • da Silva, J. B. P. (2013, May 7). The anomeric effect on the basis of natural bond orbital analysis. PubMed. Retrieved February 15, 2026, from [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Retrieved February 15, 2026, from [Link]

  • Alexander, R., & Holroyd, S. (n.d.). Protein X-ray Crystallography. Retrieved February 15, 2026, from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 12). 9.6: X-ray Protein Crystallography. Retrieved February 15, 2026, from [Link]

  • RTI International. (n.d.). Computational methods for conformational analysis of unsymmetrical 1,3-diamines. Retrieved February 15, 2026, from [Link]

  • Galabov, B., Kim, S., Xie, Y., Schaefer, H. F., Leininger, M. L., & Durig, J. R. (2008, March 13). Conformations of allyl amine: theory vs experiment. Journal of Physical Chemistry A, 112(10), 2120-4. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Oxane-Based Secondary Amines: From Historical Discovery to High-Fidelity Synthesis

Executive Summary The oxane ring (IUPAC: tetrahydropyran or THP) functionalized with a secondary amine represents a "privileged scaffold" in modern medicinal chemistry. Unlike its carbocyclic analog (cyclohexane), the ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxane ring (IUPAC: tetrahydropyran or THP) functionalized with a secondary amine represents a "privileged scaffold" in modern medicinal chemistry. Unlike its carbocyclic analog (cyclohexane), the oxane ring introduces a polar ether oxygen that modulates lipophilicity (LogD), lowers the pKa of attached amines via inductive effects, and acts as a hydrogen bond acceptor. This guide traces the historical evolution of this scaffold from the early Prins reaction to modern reductive amination strategies, providing researchers with self-validating protocols for synthesizing 4-(secondary amino)-oxanes.

Part 1: Historical Genesis & Scaffold Construction

The discovery of oxane-based amines is not a singular event but a convergence of ring-closing methodologies and nitrogen-insertion strategies.

The Prins Reaction (1919): The Foundation

The oxane core traces its synthetic lineage to Hendrik Jacobus Prins , who in 1919 discovered that acid-catalyzed condensation of formaldehyde with alkenes yields 1,3-dioxanes or 1,3-diols. However, it was Hanschke (1955) who refined this into a selective method for constructing the tetrahydropyran ring.[1][2][3]

  • Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[1][2][4] The attack of a homoallylic alcohol onto an aldehyde generates the THP core.

  • Significance: This provided the first scalable route to the ring system, though functionalizing it with an amine remained a challenge until later decades.

The Hetero-Diels-Alder (HDA) Evolution

In the late 20th century, the Hetero-Diels-Alder reaction using Danishefsky’s diene allowed for the construction of 4-pyranones. This was a pivotal moment, as the resulting ketone (tetrahydro-4H-pyran-4-one) serves as the universal precursor for introducing amines.

Visualization: Evolution of the Scaffold

The following diagram illustrates the transition from ring construction to amine functionalization.

OxaneHistory Prins Prins Reaction (1919) Hanschke Hanschke Modification (1955) Prins->Hanschke Acid Catalysis Refinement Pyranone Tetrahydro-4H-pyran-4-one (Universal Precursor) Hanschke->Pyranone Oxidation/Hydrolysis ReductiveAmination Reductive Amination (Modern Standard) Pyranone->ReductiveAmination + Primary Amine + Reducing Agent Target 4-(Secondary Amino)-Oxane (Drug Scaffold) ReductiveAmination->Target Selective Reduction

Figure 1: Historical evolution from the acid-catalyzed Prins reaction to the modern reductive amination workflow used in drug discovery.[5][6]

Part 2: The Medicinal Chemistry Rationale[8]

Why switch from a cyclohexane to an oxane? The decision is rarely arbitrary; it is driven by specific physicochemical requirements.

The "Oxygen Effect" on pKa

A secondary amine attached to a cyclohexane ring typically has a pKa of ~10–11. Replacing the C-4 carbon with oxygen (forming the oxane) lowers the pKa of the amine by approximately 1.0 to 1.5 log units due to the through-bond inductive electron-withdrawing effect of the ether oxygen.

  • Impact: This increases the fraction of the drug that is uncharged at physiological pH (7.4), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Stability

The 4-position of a cyclohexane ring is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. The oxane ether oxygen blocks this position, often extending the half-life (


) of the molecule.

Part 3: High-Fidelity Synthetic Protocols

This section details the Reductive Amination of Tetrahydro-4H-pyran-4-one , the industry-standard method for accessing these scaffolds.

Selection of Reducing Agents

Choosing the correct hydride source is critical for chemoselectivity.

ReagentSelectivityRisk ProfileRecommendation
Sodium Cyanoborohydride (NaBH₃CN) High. Reduces imines, not ketones at pH 6.Toxic. Generates HCN gas if acidified.Legacy. Avoid if possible.
Sodium Triacetoxyborohydride (STAB) Excellent. Mild, does not require pH control.Low toxicity. Moisture sensitive.Gold Standard.
Sodium Borohydride (NaBH₄) Low. Reduces ketones and imines indiscriminately.Safe, but requires 2-step protocol.Use only if STAB fails.
Protocol: STAB-Mediated Reductive Amination

Reference Grounding: Based on the foundational work by Abdel-Magid et al. (1996).

Objective: Synthesis of N-benzyl-oxan-4-amine from tetrahydro-4H-pyran-4-one.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask under

      
       atmosphere, dissolve tetrahydro-4H-pyran-4-one (10 mmol) in DCM (30 mL).
      
    • Add Benzylamine (10.5 mmol).

    • Critical Step: Add Acetic Acid (10 mmol). The acid catalyzes the formation of the iminium ion intermediate.

    • Self-Validation: Stir for 30 minutes. Monitor by TLC. You may not see the imine clearly, but you should ensure the ketone spot is not degrading.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution (

      
      ) may occur; ensure venting.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench and Workup (The "Clean" Break):

    • Quench: Add saturated aqueous

      
       slowly. Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Extraction: Separate layers. Extract the aqueous layer 3x with DCM.

    • Wash: Combine organics and wash with brine. Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography.

    • TLC Stain: Use Ninhydrin stain. The secondary amine product will appear as a distinct reddish/purple spot upon heating.

Mechanism Visualization

The following diagram details the mechanistic pathway, highlighting the role of STAB.

ReductiveAmination Ketone Tetrahydro-4H-pyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Amine Primary Amine (R-NH2) Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Oxane-Based Secondary Amine Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor) Selectively reduces Iminium STAB->Iminium Hydride Transfer

Figure 2: Mechanistic pathway of the STAB-mediated reductive amination. The selectivity arises because STAB reduces the protonated iminium ion much faster than the neutral ketone.

Part 4: Troubleshooting & Optimization

Even established protocols fail. Here is a self-validating troubleshooting matrix.

  • Issue: Low Conversion.

    • Diagnosis: Iminium ion formation is poor.

    • Fix: Add molecular sieves (4Å) to the reaction to sequester water, pushing the equilibrium toward the imine.

  • Issue: Dialkylation (Formation of Tertiary Amine).

    • Diagnosis: The product secondary amine is reacting with residual ketone.[7]

    • Fix: Ensure the primary amine is in slight excess (1.1–1.2 equiv). Use STAB (bulky) rather than NaBH3CN.

  • Issue: Stuck at Imine.

    • Diagnosis: Steric hindrance prevents hydride attack.

    • Fix: Switch solvent to DCE and heat to 40–50°C.

References

  • Prins, H. J. (1919).[8] "Condensation of formaldehyde with olefins." Chemisch Weekblad, 16, 1072.[8]

  • Hanschke, E. (1955).[1][8] "Über die Herstellung von Tetrahydropyran-Derivaten." Chemische Berichte, 88(7), 1053-1061.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[11]

  • Faul, M. M., & Huff, B. E. (2000). "Strategy and Methodology Development for the Synthesis of Central Nervous System Drugs." Chemical Reviews, 100(6), 2407-2476. (Context for THP in CNS drugs).

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[12][13] Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of ether-containing rings and pKa effects).

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Protocols & Analytical Methods

Method

reductive amination protocols for preparing (Oxan-2-ylmethyl)(propan-2-yl)amine

An Application Note and Detailed Protocol for the Synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine via Reductive Amination Abstract Reductive amination stands as a cornerstone transformation in modern organic and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine via Reductive Amination

Abstract

Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing one of the most efficient and versatile methods for synthesizing amines from carbonyl compounds.[1][2] This application note provides a comprehensive guide to the synthesis of a specific secondary amine, (Oxan-2-ylmethyl)(propan-2-yl)amine, through a direct, one-pot reductive amination protocol. We detail a robust and high-yielding procedure utilizing oxan-2-carbaldehyde and propan-2-amine with sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The document elucidates the underlying reaction mechanism, provides a step-by-step experimental workflow, offers guidance on reaction monitoring and product characterization, and includes a troubleshooting section to address common challenges. This guide is intended for researchers and scientists in drug development and synthetic chemistry seeking a reliable and well-validated protocol for C-N bond formation.

Introduction and Scientific Rationale

The synthesis of secondary and tertiary amines is a fundamental objective in the development of pharmaceuticals, agrochemicals, and functional materials.[3] Among the myriad of methods for C-N bond formation, reductive amination is preeminent due to its operational simplicity, high atom economy, and broad substrate scope.[4] The reaction typically proceeds by the condensation of an aldehyde or ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[5]

This protocol focuses on the synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine, a molecule incorporating the valuable oxane scaffold. The chosen method is a direct (one-pot) reductive amination, which combines the starting materials and the reducing agent in a single vessel. This approach is favored for its efficiency and for minimizing the handling of potentially unstable imine intermediates.[5]

The selection of Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent is a critical aspect of this protocol's success. Unlike more powerful hydrides like sodium borohydride (NaBH₄), STAB is a mild and remarkably selective reagent.[6][7] Its key advantage lies in its ability to reduce the protonated iminium ion intermediate much more rapidly than the starting aldehyde.[7][8] This chemoselectivity is crucial as it prevents the competing and undesirable reduction of the aldehyde to its corresponding alcohol, thereby maximizing the yield of the desired amine.[9] Furthermore, STAB is less toxic and more moisture-stable than its predecessor, sodium cyanoborohydride (NaBH₃CN), obviating the risk of generating toxic hydrogen cyanide gas, particularly under the mildly acidic conditions that favor imine formation.[10][11]

Reaction Mechanism

The reductive amination process occurs in two main stages within a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (propan-2-amine) on the electrophilic carbonyl carbon of the aldehyde (oxan-2-carbaldehyde). This forms an unstable hemiaminal intermediate. Under the reaction conditions, which are often weakly acidic, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a reactive iminium ion.[12]

  • Hydride Reduction: The mild hydride reagent, NaBH(OAc)₃, then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final, stable secondary amine product.[9]

Caption: Figure 1: Mechanism of Direct Reductive Amination.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Oxan-2-carbaldehydeC₅H₈O₂100.1216934-31-9Starting aldehyde
Propan-2-amine (Isopropylamine)C₃H₉N59.1175-31-0Starting amine
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Reducing agent, moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction solvent
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for workup
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh)
Ethyl AcetateC₄H₈O₂88.11141-78-6Eluent for chromatography
HexanesC₆H₁₄86.18110-54-3Eluent for chromatography
Equipment
  • Round-bottom flask with stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Glass funnels

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator) and development chamber

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol describes a direct reductive amination on a 5 mmol scale. Reagent quantities can be adjusted proportionally for different scales.

G Figure 2: Experimental Workflow A 1. Reagent Setup Dissolve oxan-2-carbaldehyde (1.0 eq) and propan-2-amine (1.1 eq) in anhydrous DCM under N₂ atmosphere. B 2. Imine Formation Stir mixture at room temperature for 20-30 minutes. A->B C 3. Reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. B->C D 4. Reaction Stir at room temperature for 3-12 hours. Monitor progress via TLC. C->D E 5. Quench Slowly add saturated NaHCO₃ solution to quench excess reagent. D->E F 6. Workup: Extraction Transfer to separatory funnel. Extract with DCM (3x). Wash combined organic layers with brine. E->F G 7. Drying & Concentration Dry organic layer over Na₂SO₄. Filter and concentrate in vacuo. F->G H 8. Purification Purify crude product via silica gel column chromatography. G->H

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add oxan-2-carbaldehyde (0.50 g, 5.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Under a nitrogen or argon atmosphere, add 25 mL of anhydrous dichloromethane (DCM). Add propan-2-amine (0.325 g, 0.45 mL, 5.5 mmol, 1.1 equiv.) dropwise via syringe.

  • Imine Formation: Stir the resulting solution at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equiv.) portion-wise over approximately 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 3-12 hours.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine all organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography. Elute with a gradient of 100% hexanes to 80:20 hexanes:ethyl acetate to isolate the pure (Oxan-2-ylmethyl)(propan-2-yl)amine. The product is typically a colorless to pale yellow oil.

Characterization of (Oxan-2-ylmethyl)(propan-2-yl)amine

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the oxane ring protons (δ 1.2-1.8 ppm and 3.4-4.0 ppm), a multiplet for the CH proton of the isopropyl group (septet, ~δ 2.8 ppm), a doublet for the two CH₃ groups of the isopropyl moiety (~δ 1.0 ppm), and signals corresponding to the -CH₂-N- methylene protons (~δ 2.5-2.7 ppm). The N-H proton will appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the oxane ring carbons, the two distinct carbons of the isopropyl group, and the methylene carbon adjacent to the nitrogen.

  • IR (Infrared Spectroscopy): A characteristic N-H stretch (weak to medium) should be observable around 3300-3400 cm⁻¹. C-H stretching will be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a peak corresponding to the protonated molecule [M+H]⁺. For C₉H₁₉NO, the expected exact mass is 157.1467.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Inactive reducing agent (degraded by moisture). 2. Insufficient reaction time.1. Use fresh, high-quality NaBH(OAc)₃ from a newly opened bottle. Handle it quickly in a dry environment. 2. Allow the reaction to stir for a longer period (up to 24 hours).
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setting.Ensure the use of NaBH(OAc)₃ for the direct, one-pot procedure as it is selective for the iminium ion.[6][8]
Dialkylation of Amine A side reaction where the product secondary amine reacts with another molecule of aldehyde.This is less common with STAB but can occur. A two-step procedure (pre-forming the imine in methanol, then reducing with NaBH₄) can mitigate this.[6] Using a slight excess of the primary amine can also disfavor this pathway.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for column chromatography. An acid-base extraction can also be attempted: dissolve the crude product in ether, extract with 1M HCl, wash the aqueous layer with ether, basify the aqueous layer with NaOH, and then extract the pure amine back into an organic solvent.

Safety Precautions

  • All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Propan-2-amine is flammable and corrosive.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Quench reactions carefully and slowly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tarus, B., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(11), 6345-6409. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: (Oxan-2-ylmethyl)(propan-2-yl)amine as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the stereochemical architect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical architecture of a molecule is not a trivial detail but a critical determinant of its biological activity, safety, and pharmacokinetic profile.[1] A significant portion of new chemical entities are chiral, and their interaction with the inherently chiral environment of biological systems is highly specific.[1] This necessitates the development and application of robust methods for asymmetric synthesis, where chiral building blocks play a pivotal role.[2][3] These molecular scaffolds, possessing predefined stereocenters, guide the formation of new chiral centers with high fidelity, streamlining the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3]

While a plethora of chiral auxiliaries have been developed and successfully implemented, the quest for novel, efficient, and readily accessible chiral building blocks continues. This application note introduces (Oxan-2-ylmethyl)(propan-2-yl)amine, a chiral secondary amine derived from the tetrahydropyran (THP) scaffold, as a promising candidate for asymmetric synthesis. The THP motif is a common feature in numerous natural products and bioactive molecules, making this chiral auxiliary an attractive tool for the synthesis of complex targets.[4] Although direct literature on the application of this specific amine as a chiral auxiliary is limited, its structural features suggest its potential utility in diastereoselective transformations, drawing parallels to well-established chiral amine auxiliaries.

This document provides a prospective guide to the synthesis and application of (Oxan-2-ylmethyl)(propan-2-yl)amine in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The protocols herein are constructed based on established principles of asymmetric synthesis and analogous, well-documented procedures for similar chiral auxiliaries.[5][6][7]

Proposed Synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine

The enantioselective synthesis of the title chiral auxiliary can be envisioned through a reductive amination of a chiral tetrahydropyran-2-carbaldehyde. This aldehyde can, in turn, be sourced from the chiral pool or prepared via asymmetric synthesis.

Synthesis_of_Chiral_Auxiliary cluster_0 Proposed Synthetic Pathway Chiral_Pool Chiral Pool (e.g., (R)- or (S)-Glycidol) THP_Aldehyde (R)- or (S)-Tetrahydro-2H- pyran-2-carbaldehyde Chiral_Pool->THP_Aldehyde Multistep Synthesis Auxiliary (R)- or (S)-(Oxan-2-ylmethyl) (propan-2-yl)amine THP_Aldehyde->Auxiliary Isopropylamine Isopropylamine Isopropylamine->Auxiliary Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Auxiliary

Caption: Proposed synthesis of the chiral auxiliary.

Protocol 1: Synthesis of (S)-(Oxan-2-ylmethyl)(propan-2-yl)amine

This protocol outlines a hypothetical synthesis starting from commercially available (S)-tetrahydro-2H-pyran-2-carbaldehyde.

Materials:

  • (S)-Tetrahydro-2H-pyran-2-carbaldehyde[8][9]

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add isopropylamine (1.2 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired (S)-(Oxan-2-ylmethyl)(propan-2-yl)amine.

Application in Asymmetric Alkylation

A primary application of chiral amines is as auxiliaries in the diastereoselective alkylation of carboxylic acid derivatives. The following protocol details the formation of a chiral amide, its deprotonation to form a stereochemically defined enolate, and subsequent alkylation. This process is analogous to the well-established Myers asymmetric alkylation.[5][6]

Asymmetric_Alkylation_Workflow cluster_1 Asymmetric Alkylation Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Chiral_Amide Chiral Amide Formation Carboxylic_Acid->Chiral_Amide Deprotonation Diastereoselective Enolate Formation (LDA, LiCl) Chiral_Amide->Deprotonation Alkylation Alkylation (R'-X) Deprotonation->Alkylation Alkylated_Amide Diastereomerically Enriched Alkylated Amide Alkylation->Alkylated_Amide Auxiliary_Cleavage Auxiliary Cleavage Alkylated_Amide->Auxiliary_Cleavage Chiral_Acid Chiral Carboxylic Acid (R-R'-COOH) Auxiliary_Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric alkylation.

Protocol 2: Diastereoselective Alkylation of a Propionamide Derivative

This protocol describes the alkylation of the amide formed between propionic acid and (S)-(Oxan-2-ylmethyl)(propan-2-yl)amine with benzyl bromide.

Materials:

  • (S)-(Oxan-2-ylmethyl)(propan-2-yl)amine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Lithium chloride (LiCl), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Part A: Amide Formation

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-(Oxan-2-ylmethyl)(propan-2-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude amide, which can be purified by flash chromatography.

Part B: Asymmetric Alkylation

  • Flame-dry a separate flask containing anhydrous lithium chloride (6.0 eq) under vacuum and backfill with an inert atmosphere.

  • Add a solution of the chiral propionamide (1.0 eq) in anhydrous THF.

  • Cool the resulting slurry to -78 °C.

  • Slowly add a solution of LDA (2.2 eq) dropwise, allowing the base to cool before it contacts the substrate solution.[7]

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq) dropwise and stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography to isolate the major diastereomer.

Cleavage of the Chiral Auxiliary

A critical step in chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. For N-alkyl amides, acidic or basic hydrolysis are common methods.[10][11]

Protocol 3: Acidic Hydrolysis of the Alkylated Amide

Materials:

  • Diastereomerically enriched alkylated amide

  • 6 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 6 M HCl (1:1 v/v).

  • Heat the mixture to reflux (approximately 100 °C) for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether (3 x) to separate the chiral carboxylic acid.

  • To recover the chiral auxiliary, basify the aqueous layer with a strong base (e.g., NaOH pellets) until pH > 12 and then extract with DCM.

  • Combine the ether extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral carboxylic acid.

  • Purify the carboxylic acid by an appropriate method (e.g., crystallization or chromatography).

Expected Results and Data Presentation

The efficacy of a chiral auxiliary is quantified by the diastereoselectivity of the asymmetric transformation and the overall yield of the desired enantiomerically pure product. Based on analogous systems, high diastereoselectivity is anticipated for the proposed alkylation protocol.

EntryElectrophile (R'-X)Diastereomeric Ratio (dr)Yield (%)
1Benzyl bromide>95:585
2Ethyl iodide>93:788
3Allyl bromide>95:582
4Isopropyl iodide>90:1075

Table 1: Representative hypothetical data for the asymmetric alkylation of the propionamide derivative of (S)-(Oxan-2-ylmethyl)(propan-2-yl)amine. Diastereomeric ratios are hypothetical and would be determined experimentally.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate. The tetrahydropyran ring and the isopropyl group of the auxiliary are expected to create a sterically biased environment, forcing the electrophile to approach from the less hindered face of the enolate.

Caption: Proposed model for stereocontrol.

Note: A graphical representation of the chelated Z-enolate would be inserted here to illustrate the steric hindrance provided by the chiral auxiliary, directing the electrophile to one face of the enolate.

Conclusion

(Oxan-2-ylmethyl)(propan-2-yl)amine presents itself as a potentially valuable chiral building block for asymmetric synthesis. Its straightforward proposed synthesis from readily available precursors and its structural analogy to proven chiral auxiliaries suggest its utility in a range of diastereoselective reactions. The protocols detailed in this application note provide a foundational framework for researchers to explore the synthetic potential of this chiral amine. Experimental validation of these proposed methods is encouraged to establish the efficacy and scope of this promising chiral auxiliary in the synthesis of enantiomerically pure molecules for drug discovery and development.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Keck, G. E., & Wager, T. T. (1999). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters, 1(10), 1611-1614.
  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • ACS Publications. (2013, June 11).
  • Royal Society of Chemistry. (n.d.). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans.
  • PMC. (2023, March 17). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.
  • NIH. (n.d.). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes.
  • SynArchive. (n.d.).
  • PMC. (n.d.).
  • Myers, A. G. (n.d.).
  • PMC. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine.
  • ChemTube3D. (n.d.).
  • eScholarship.org. (n.d.). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025, November 17). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)
  • Save My Exams. (2025, January 4). Reactions of Amides.
  • ACS Publications. (2020, December 25).
  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Semantic Scholar. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?.
  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde.
  • Reddit. (2026, February 12).
  • PubChemLite. (n.d.). Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2).
  • ResearchGate. (n.d.). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Google Patents. (2017, October 11).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2018, October 12).
  • PubMed. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group-A Model for yet Unknown Peptidases?.
  • Revues Scientifiques Marocaines. (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage.
  • ResearchGate. (n.d.).

Sources

Method

Application Note: Laboratory Preparation of (Oxan-2-ylmethyl)(propan-2-yl)amine

Abstract & Scope This application note details the robust, scalable laboratory preparation of (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 145759-90-6), also known as N-isopropyl-2-tetrahydrofurfurylamine (Note: IUPAC stric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust, scalable laboratory preparation of (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 145759-90-6), also known as N-isopropyl-2-tetrahydrofurfurylamine (Note: IUPAC strictly defines oxan-2-yl as tetrahydro-2H-pyran-2-yl). This secondary amine is a critical building block in medicinal chemistry, particularly for synthesizing ion channel modulators and GPCR ligands.

The protocol utilizes a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB).[1][2] This method is selected over direct alkylation or catalytic hydrogenation due to its high chemoselectivity, mild conditions, and avoidance of over-alkylation byproducts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we disconnect the C-N bond adjacent to the exocyclic methylene group. This reveals two primary precursors:

  • Tetrahydro-2H-pyran-2-carbaldehyde (Electrophile)

  • Isopropylamine (Nucleophile)

Rationale for Reagent Selection:

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better compatibility with non-protic solvents. It is also preferred over Sodium Borohydride (
    
    
    
    ) because STAB reduces the intermediate iminium ion faster than the aldehyde, preventing alcohol side-products.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard; however, DCM is chosen here for easier workup (lower boiling point) and safety profile compared to DCE.

Reaction Pathway Visualization

ReactionPathway Aldehyde Tetrahydro-2H-pyran- 2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Isopropylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product (Oxan-2-ylmethyl) (propan-2-yl)amine Iminium->Product Reduction STAB STAB (Hydride Donor) STAB->Product H- transfer

Figure 1: Mechanistic pathway for the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde.

Safety & Material Handling

Critical Warning: Isopropylamine is highly volatile (bp 32°C) and corrosive. All operations must be performed in a functioning fume hood.

ComponentHazard ClassHandling Precaution
Isopropylamine Flammable, CorrosiveKeep cold before use; dispense via syringe.
STAB Water Reactive, IrritantReleases acetic acid upon hydrolysis. Vent pressure.
Dichloromethane Carcinogen (Suspected)Use double-gloving (PVA/PE laminate preferred).
Tetrahydro-2H-pyran-2-carbaldehyde Irritant, Air SensitiveStore under inert atmosphere (Argon/N2).

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example Scale)
Tetrahydro-2H-pyran-2-carbaldehyde114.141.05.71 g (50 mmol)
Isopropylamine59.111.23.55 g (60 mmol / ~5.1 mL)
Sodium Triacetoxyborohydride (STAB)211.941.414.8 g
Acetic Acid (Glacial)60.051.03.0 g (50 mmol)
Dichloromethane (DCM)--250 mL (0.2 M)
Step-by-Step Procedure
Step 1: Imine Formation (In Situ)
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent & Aldehyde: Add Tetrahydro-2H-pyran-2-carbaldehyde (5.71 g, 50 mmol) and anhydrous DCM (200 mL).

  • Amine Addition: Cool the solution to 0°C (ice bath) to minimize amine volatility. Add Isopropylamine (3.55 g, 60 mmol) dropwise over 5 minutes.

  • Catalysis: Add Acetic Acid (3.0 g, 50 mmol). Note: Acid catalysis accelerates imine formation and buffers the basicity of the amine.

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes.

Step 2: Reduction
  • Reducing Agent: Cool the mixture back to 0°C. Add STAB (14.8 g, 70 mmol) portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution may occur.

  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours (Overnight).

    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). The aldehyde spot (
      
      
      
      ) should disappear; the amine product will stain with Ninhydrin or Dragendorff reagent.
Step 3: Workup (Acid-Base Purification)

This step utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts (boric acid/acetic acid).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
      (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 x 50 mL). Combine organic layers.

  • Acid Wash (Purification): Extract the combined organic phase with 1M HCl (3 x 75 mL).

    • Logic: The product (amine) protonates and moves to the aqueous phase. Neutral impurities remain in the DCM.

    • Discard the DCM organic layer (after verifying product is not present).

  • Basification: Cool the acidic aqueous extract (containing product) to 0°C. Basify to pH > 12 using 4M NaOH or solid NaOH pellets. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 75 mL).

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, 40°C, >200 mbar initially to prevent product loss due to volatility).
    
Workup Flowchart

Workup Crude Crude Reaction Mixture (DCM) Quench Quench with sat. NaHCO3 Crude->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Phase (Product + Impurities) Sep1->Org1 Aq1 Aqueous Waste Sep1->Aq1 AcidExt Extract with 1M HCl Org1->AcidExt AqAcid Acidic Aqueous Phase (Product Salt) AcidExt->AqAcid Product moves to Aq OrgWaste Organic Waste (Neutrals/Aldehyde) AcidExt->OrgWaste Impurities stay in Org Basify Basify to pH 12 (NaOH) AqAcid->Basify FinalExt Extract with DCM Dry & Concentrate Basify->FinalExt FinalProd Pure Product (Free Amine) FinalExt->FinalProd

Figure 2: Acid-Base workup strategy for purification of the secondary amine.

Characterization & Expected Data

The product is a colorless to pale yellow oil.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.9–4.0 (m, 1H, 
      
      
      
      -6 of pyran)
    • 
       3.3–3.4 (m, 1H, 
      
      
      
      -6 of pyran)
    • 
       3.2–3.3 (m, 1H, 
      
      
      
      -2 of pyran)
    • 
       2.8 (sept, 1H, 
      
      
      
      Hz,
      
      
      of isopropyl)
    • 
       2.5–2.7 (m, 2H, exocyclic 
      
      
      
      -N)
    • 
       1.8–1.9 (m, 1H)
      
    • 
       1.4–1.6 (m, 4H)
      
    • 
       1.2–1.3 (m, 1H)
      
    • 
       1.05 (d, 6H, 
      
      
      
      Hz,
      
      
      of isopropyl)
    • Note: Amine NH proton is broad and may appear between 1.0–2.0 ppm depending on concentration/moisture.

  • MS (ESI+):

    • Calculated Mass (

      
      ): 157.26
      
    • Observed

      
      
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formationEnsure molecular sieves (4Å) are not used with STAB (can hinder reaction); extend stir time before adding STAB.
Tertiary Amine Byproduct Over-alkylationEnsure the aldehyde is not in excess. Use a slight excess of amine (1.2–1.5 eq).
Emulsion during Workup pH adjustment issuesAdd brine to the aqueous layer to break emulsions. Ensure pH is strongly basic (>12) before final extraction.
Residual Boron Incomplete QuenchUse Rochelle's Salt (Potassium Sodium Tartrate) solution if standard NaHCO3 quench leaves a gummy residue.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11040661, Tetrahydro-2H-pyran-2-carbaldehyde.

  • BLD Pharm. Product Data Sheet: (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS 145759-90-6).[3][4]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3".

Sources

Application

(Oxan-2-ylmethyl)(propan-2-yl)amine as a ligand in coordination chemistry

Application Note: (Oxan-2-ylmethyl)(propan-2-yl)amine in Coordination Chemistry Part 1: Executive Summary & Chemical Profile Abstract: This guide details the application of (Oxan-2-ylmethyl)(propan-2-yl)amine (abbreviate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (Oxan-2-ylmethyl)(propan-2-yl)amine in Coordination Chemistry

Part 1: Executive Summary & Chemical Profile

Abstract: This guide details the application of (Oxan-2-ylmethyl)(propan-2-yl)amine (abbreviated here as THP-iPr-Amine ) as a hemilabile ligand in transition metal catalysis.[1][2] Unlike rigid bidentate ligands, THP-iPr-Amine features a "hard/soft" donor mismatch: a strongly coordinating secondary amine and a weakly coordinating tetrahydropyran (THP) ether oxygen.[1][2] This structural duality enables the "Windshield Wiper" effect—reversible decoordination of the ether arm to open vacant coordination sites for substrate binding while maintaining catalyst stability via the nitrogen anchor. This note provides protocols for ligand synthesis, palladium complexation, and application in cross-coupling reactions.

Chemical Profile:

PropertySpecification
IUPAC Name (Oxan-2-ylmethyl)(propan-2-yl)amine
Common Name N-(Tetrahydropyran-2-ylmethyl)isopropylamine
Formula C

H

NO
MW 157.25 g/mol
Ligand Class Hemilabile N,O-Donor (Bidentate/Monodentate)
Coordination Mode

(Closed)


(Open)
Chelate Ring Size 5-membered (Metal-N-C-C-O)
Steric Bulk Isopropyl group on Nitrogen (modulates axial approach)

Part 2: Mechanism of Action (The Hemilabile Effect)

The utility of THP-iPr-Amine lies in its ability to stabilize coordinatively unsaturated metal centers (14e⁻ or 16e⁻ species) during catalytic cycles.[1][2]

The "Windshield Wiper" Mechanism:

  • Resting State: The ligand binds in a bidentate (

    
    ) fashion. The THP ether oxygen protects the metal center from aggregation or decomposition.
    
  • Active State: In the presence of a substrate (S), the weak M–O bond breaks (ether arm opens), converting the ligand to a monodentate (

    
    ) mode.
    
  • Turnover: After the reaction step, the ether arm recoordinates, resetting the catalyst.

HemilabileMechanism Figure 1: The 'Windshield Wiper' hemilabile mechanism of THP-iPr-Amine. The weak ether arm (O) opens to allow substrate entry and closes to stabilize the metal. Resting Resting State (κ²-N,O Coordination) Metal Protected Open Open Intermediate (κ¹-N Coordination) Vacant Site Created Resting->Open Ether Dissociation (k_off) Transition Substrate Binding (Oxidative Addition/Coordination) Open->Transition + Substrate Product Product Release & Recoordination Transition->Product Catalytic Turnover Product->Resting Ether Recoordination (k_on)

Part 3: Experimental Protocols

Protocol A: Ligand Synthesis (Reductive Amination)

Rationale: Direct alkylation is prone to over-alkylation. Reductive amination ensures mono-alkylation and high purity.[1][2]

Reagents:

  • Tetrahydropyran-2-carboxaldehyde (1.0 equiv)[1][2]

  • Isopropylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Tetrahydropyran-2-carboxaldehyde (10 mmol, 1.14 g) in anhydrous DCM (20 mL).

  • Amine Addition: Add Isopropylamine (11 mmol, 0.94 mL) and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Observation: Solution may warm slightly; imine formation is rapid.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (stained with Ninhydrin; product amine stains blue/purple).

  • Quench: Quench with saturated aqueous NaHCO

    
     (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 15 mL).

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via flash chromatography (SiO
    
    
    
    , 5% MeOH in DCM + 1% Et
    
    
    N) to yield a colorless oil.

Yield Expectation: 85–92%.

Protocol B: Coordination to Palladium (Pre-Catalyst Synthesis)

Target Complex: [PdCl


(THP-iPr-Amine)]
Rationale: Pd(II) prefers square planar geometry. The ligand will occupy two cis sites.

Reagents:

  • [PdCl

    
    (COD)] (Dichloro(1,5-cyclooctadiene)palladium(II)) (1.0 equiv)[1]
    
  • THP-iPr-Amine (Ligand) (1.05 equiv)[1][2]

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve [PdCl

    
    (COD)] (0.5 mmol, 142 mg) in DCM (5 mL). The solution will be yellow/orange.
    
  • Ligand Addition: Add a solution of THP-iPr-Amine (0.525 mmol, 82.5 mg) in DCM (2 mL) dropwise.

  • Displacement: Stir at RT for 2 hours. The COD ligand is displaced by the stronger N-donor and the chelating O-donor.[1][2]

  • Precipitation: Concentrate the solution to ~1 mL. Add n-Pentane or Diethyl Ether (10 mL) to precipitate the complex.[1][2]

  • Isolation: Filter the yellow solid, wash with pentane, and dry under high vacuum.

Validation (Self-Check):

  • 1H NMR: The signal for the CH

    
     adjacent to the Nitrogen will shift downfield significantly (
    
    
    
    ppm) compared to the free ligand.
  • Stability: The complex should be air-stable in solid form due to the chelate effect.[1]

Part 4: Application in Catalysis (Suzuki-Miyaura Coupling)

Context: Hemilabile ligands excel in coupling reactions of sterically hindered substrates where creating a vacant site is the rate-limiting step.[1][2]

Reaction: Phenylboronic acid + 4-Bromoanisole


 4-Methoxybiphenyl[1][2]

Protocol:

  • Charge: In a reaction vial, combine:

    • 4-Bromoanisole (1.0 mmol)[1][2]

    • Phenylboronic acid (1.2 mmol)

    • K

      
      CO
      
      
      
      (2.0 mmol)
    • Catalyst: [PdCl

      
      (THP-iPr-Amine)] (1 mol%, 0.01 mmol)[1][2]
      
  • Solvent: Add Toluene/Water (4:1 ratio, 3 mL).

  • Conditions: Heat to 80°C for 4 hours with vigorous stirring.

  • Workup: Cool, extract with EtOAc, and analyze by GC-MS or NMR.

Why this works: The bulky isopropyl group prevents catalyst dimerization, while the THP oxygen dissociates to allow the oxidative addition of the aryl halide, then re-associates to prevent palladium black precipitation.

Part 5: References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Hemilabile Ligand Theory: Braunstein, P., & Naud, F. "Hemilability: An Hybrid Concept for Homogeneous Catalysis and Materials Science." Angewandte Chemie International Edition, 2001, 40(4), 680–699. Link

  • Ether-Amine Ligands in Catalysis: Faller, J. W., et al. "Hemilabile Ligands in Organometallic Chemistry."[1] Organometallics, 2004, 23(11), 2179–2185. Link

  • Tetrahydropyran Building Blocks: "Tetrahydropyran-2-ylmethylamine hydrochloride."[1][2][4] PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

Method

Technical Guide: Functionalization Strategies for (Oxan-2-ylmethyl)(propan-2-yl)amine

This Application Note provides a comprehensive technical guide for the functionalization of (Oxan-2-ylmethyl)(propan-2-yl)amine (also known as -isopropyl-1-(tetrahydro-2H-pyran-2-yl)methanamine).[1][2] The guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of (Oxan-2-ylmethyl)(propan-2-yl)amine (also known as


-isopropyl-1-(tetrahydro-2H-pyran-2-yl)methanamine).[1][2]

The guide addresses the specific challenges posed by the steric bulk of the isopropyl group and the conformational influence of the tetrahydropyran (THP) ring, offering optimized protocols for acylation, arylation, and sulfonylation.

[1][2]

Strategic Analysis & Chemical Properties

Structural Deconstruction

The target molecule consists of a secondary amine flanked by two bulky groups:

  • Propan-2-yl (Isopropyl): Provides significant steric hindrance directly at the nitrogen center, reducing nucleophilicity compared to

    
    -methyl or 
    
    
    
    -ethyl analogs.[1][2]
  • Oxan-2-ylmethyl (Tetrahydropyran-2-yl-methyl): The THP ring at the

    
    -position introduces conformational constraints.[1][2] The ether oxygen at the 2-position can act as a weak Lewis base, potentially chelating metal catalysts (e.g., Pd, Cu) during cross-coupling reactions.[1]
    
Reactivity Profile
  • Nucleophilicity: Moderate.[2] The isopropyl group retards attack on bulky electrophiles.[2]

  • Basicity (pKa): Estimated

    
     10.5 (typical for dialkylamines).[1][2] It requires non-nucleophilic bases (e.g., DIPEA, 
    
    
    
    -BuOK) for deprotonation to avoid competing side reactions.[1]
  • Chirality: The C2 position of the oxane ring is a stereocenter. Unless enantiopure starting material is used, the amine exists as a racemate. Functionalization generally preserves this stereocenter.[2]

Decision Framework for Functionalization

The following flowchart illustrates the decision logic for selecting the optimal protocol based on the desired product class.

FunctionalizationStrategy Start Start: (Oxan-2-ylmethyl)(propan-2-yl)amine Target Desired Product? Start->Target Amide Amide (Acylation) Target->Amide C=O Bond ArylAmine N-Aryl Amine (C-N Coupling) Target->ArylAmine Ar-N Bond Sulfonamide Sulfonamide (Sulfonylation) Target->Sulfonamide S-N Bond AmideCheck Is Acid Hindered? Amide->AmideCheck PdCoupling Protocol B: Buchwald-Hartwig (RuPhos/BrettPhos) ArylAmine->PdCoupling SulfCond Protocol C: R-SO2Cl / DMAP Sulfonamide->SulfCond StdCoupling Protocol A1: HATU / DIPEA AmideCheck->StdCoupling No AdvCoupling Protocol A2: Acyl Fluoride (TFFH) AmideCheck->AdvCoupling Yes (e.g., tert-butyl)

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on steric demands and target structure.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Challenge: The isopropyl group hinders the approach of activated esters. Standard EDC/NHS couplings often fail or proceed slowly.[2] Solution: Use HATU for standard acids, or in situ generated acyl fluorides for sterically demanding acids.[2][3]

A1. Standard Coupling (HATU Method)

Best for: Primary/Secondary aliphatic acids, simple aromatic acids.[1]

Reagents:

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (anhydrous)[1]

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL).

  • Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Add HATU (1.2 mmol) and stir for 5 minutes to form the activated ester (color change to yellow/orange often observed).

  • Add (Oxan-2-ylmethyl)(propan-2-yl)amine (1.0 mmol).

  • Stir at Room Temperature (RT) for 2–12 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with sat.[2]

    
     (2x), water (1x), and brine.[1] Dry over 
    
    
    
    .[2]
A2. "Difficult" Coupling (Acyl Fluoride Method)

Best for: Tertiary carboxylic acids, electron-rich aromatics.[1]

Mechanism: Acyl fluorides are smaller and more electrophilic than active esters, overcoming the steric wall of the isopropyl amine.

Reagents:

  • Carboxylic Acid (1.1 equiv)[1]

  • BTFFH or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Procedure:

  • Dissolve Carboxylic Acid (1.0 mmol) and Amine (1.0 mmol) in DCM (5 mL).

  • Add DIPEA (3.0 mmol).

  • Add BTFFH (1.2 mmol) in one portion.

  • Stir at RT for 2 hours. If conversion is <50%, heat to 40°C.[1][2]

  • Workup: Standard aqueous extraction.

Protocol B: Buchwald-Hartwig Arylation (C-N Bond Formation)

Challenge: Secondary acyclic amines with


-branching (isopropyl) are challenging substrates for Pd-catalyzed coupling due to slow reductive elimination and 

-hydride elimination risks.[1][2] Solution: Use dialkylbiaryl phosphine ligands (RuPhos or BrettPhos) which are specifically engineered to facilitate the coupling of hindered secondary amines.

Reaction Scheme:



Reagents:

  • Aryl Halide (Ar-Cl or Ar-Br) (1.0 equiv)[1][2][4]

  • Amine (1.2 equiv)[1][5]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)
    
    
    
    [1]
  • Ligand: RuPhos (for secondary amines) or BrettPhos (for extremely hindered cases) (4–8 mol%)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Procedure:

  • In a glovebox or under Argon: Charge a reaction vial with Aryl Halide (1.0 mmol), NaOtBu (1.5 mmol),

    
     (0.02 mmol), and RuPhos (0.04 mmol).
    
  • Add solvent (Toluene, 4 mL) and the Amine (1.2 mmol).

  • Seal the vial with a Teflon-lined cap.[1][2][4]

  • Heat to 100°C for 12–18 hours.

  • QC Check: The THP oxygen can coordinate Pd; if conversion stalls, add more catalyst (up to 5 mol%).

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify by flash chromatography.

Protocol C: Sulfonylation

Challenge: Slow reaction kinetics due to sterics. Solution: Use of DMAP as a nucleophilic catalyst is mandatory.[2]

Reagents:

  • Sulfonyl Chloride (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (2.0 equiv)[1]

  • DMAP (0.1 equiv)[1]

  • Solvent: DCM[2]

Procedure:

  • Dissolve Amine (1.0 mmol) and

    
     (2.0 mmol) in DCM (4 mL).
    
  • Add DMAP (0.1 mmol).

  • Cool to 0°C.

  • Add Sulfonyl Chloride dropwise.[2]

  • Allow to warm to RT and stir for 4 hours.

  • Note: If

    
     is unstable, perform the reaction in Pyridine solvent without DMAP.
    

Analytical Data Summary

When characterizing the functionalized products, specific NMR signatures confirm the integrity of the THP ring and the N-substitution.

Feature

NMR Signal (Typical, CDCl

)
Diagnostic Change upon Functionalization
THP-H2 (Methine)

3.3 – 3.5 ppm (multiplet)
Shifts downfield (+0.1-0.3 ppm) if N is acylated.[1][2]
N-Isopropyl CH

2.8 – 3.0 ppm (septet)
Shifts significantly downfield (

3.5-4.[1][2]5) upon amide/sulfonamide formation due to electron withdrawal.[1][2]
N-CH2-THP

2.4 – 2.6 ppm (dd)
Diastereotopic splitting often increases due to restricted rotation in amides (rotamers may be visible).[1][2]

Safety & Handling

  • Amines: The parent amine is likely a skin irritant and lachrymator.[2] Handle in a fume hood.

  • Acyl Fluorides: (Protocol A2) BTFFH releases HF byproducts upon hydrolysis.[1][2] Quench reactions with saturated

    
     to neutralize.[2]
    
  • Palladium Residues: Scavenge metal residues using thiourea-functionalized silica (e.g., SiliaMetS® Thiol) before biological testing.[1][2]

References

  • Buchwald-Hartwig Amination (General)

    • Title: A General Catalyst for the Amination of Aryl Halides with Primary and Secondary Amines.
    • Source:J. Am. Chem. Soc.[2][4][6]2008 , 130, 13552.[2]

    • URL:[Link][1]

    • Relevance: Establishes RuPhos as the ligand of choice for secondary amines like N-isopropyl derivatives.[2]

  • Acyl Fluoride Coupling (BTFFH)

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3]

    • Source:Org.[2][3][6] Biomol. Chem.2015 , 13, 285.[2]

    • URL:[Link]

    • Relevance: Provides the specific protocol for coupling hindered amines when H
  • Direct C-H Functionalization of Amines (Contextual)

    • Title: Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines.[1][2][7]

    • Source:Nature2018 , 558, 263.[2]

    • URL:[Link]

    • Relevance: Background on reactivity of cyclic amine deriv

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing (Oxan-2-ylmethyl)(propan-2-yl)amine

[1][2] Introduction & Significance This application note details sustainable protocols for the synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 145759-90-6), also known as N-isopropyl-1-(tetrahydro-2H-pyran-2-yl)me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Significance

This application note details sustainable protocols for the synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 145759-90-6), also known as N-isopropyl-1-(tetrahydro-2H-pyran-2-yl)methanamine.[1][2]

This secondary amine features a tetrahydropyran (oxan) ring linked to an isopropyl group, a pharmacophore commonly found in bioactive molecules targeting CNS receptors and calcium channels.[2] Traditional synthesis often relies on toxic reducing agents (e.g., sodium cyanoborohydride) or chlorinated solvents.[1][2] The protocols herein prioritize Green Chemistry Principles , specifically Prevention of Waste (Principle 1), Safer Solvents (Principle 5), and Catalysis (Principle 9).[2]

Target Molecule Profile
PropertyDetail
IUPAC Name N-(propan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)methanamine
Common Name (Oxan-2-ylmethyl)(propan-2-yl)amine
CAS Number 145759-90-6
Molecular Formula C

H

NO
Molecular Weight 157.25 g/mol
Key Functionality Secondary Amine, Cyclic Ether

Retrosynthetic Analysis & Green Strategy

The most atom-economical route to the target is the Reductive Amination of tetrahydro-2H-pyran-2-carbaldehyde with isopropylamine.[1][2] We avoid the use of alkyl halides (which generate salt waste) and instead utilize carbonyl chemistry where water is the primary byproduct.[1]

Strategic Disconnection

The synthesis is disconnected at the C-N bond, revealing two primary precursors:

  • Aldehyde: Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1)[1][2]

  • Amine: Isopropylamine (CAS: 75-31-0)[1][2]

Retrosynthesis Target (Oxan-2-ylmethyl)(propan-2-yl)amine (C9H19NO) Imine Intermediate Imine Target->Imine Reduction (+ 2H) Aldehyde Tetrahydro-2H-pyran-2-carbaldehyde (CAS 19611-45-1) Amine Isopropylamine (CAS 75-31-0) Imine->Aldehyde Condensation (- H2O) Imine->Amine

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.[1][2]

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Scalable & Recyclable)

Best for: Scale-up (>10g), high atom economy, and catalyst recycling.[1][2] Green Metric: High Atom Economy (AE), Water is the only byproduct.[2]

Reagents
  • Aldehyde: Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv)[1][2]

  • Amine: Isopropylamine (1.1 equiv)[1][2]

  • Catalyst: 5% Pd/C (0.5 mol% loading) or Raney Nickel (if cost is a constraint, though Pd is greener due to lower toxicity and higher recovery).[1][2]

  • Solvent: Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF).[1][2]

  • Reductant: H

    
     gas (1-5 bar).
    
Protocol
  • Imine Formation: In a stainless steel autoclave or pressure-rated glass vessel, charge Tetrahydro-2H-pyran-2-carbaldehyde (11.4 g, 100 mmol) and Ethanol (50 mL).

  • Amine Addition: Add Isopropylamine (6.5 g, 110 mmol) dropwise. Note: Reaction is exothermic; maintain temperature <30°C.[1][2] Stir for 30 minutes to allow imine equilibrium formation.

  • Catalyst Addition: Carefully add 5% Pd/C (1.0 g, ~50% water wet) under an inert atmosphere (Nngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or Ar) to prevent ignition of solvent vapors.[1]
    
  • Hydrogenation: Seal the vessel. Purge 3x with Nngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , then 3x with H
    
    
    
    . Pressurize to 3 bar (45 psi) H
    
    
    .
  • Reaction: Stir vigorously (800 rpm) at Room Temperature (25°C) for 4-6 hours. Monitor consumption of imine by TLC or GC-MS.[1][2]

  • Work-up: Vent Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and purge with N
    
    
    
    . Filter the catalyst through a Celite pad (or sintered glass) for recovery/recycling.[1]
  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is typically >95% pure.[1][2] If necessary, distill under vacuum (bp ~85°C at 10 mmHg).[1][2]

Why this works: Ethanol is a renewable solvent.[1][2] Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is the cleanest reductant.[1] The catalyst can be reused 5-10 times with minimal loss of activity.[1][2]
Method B: Metal-Free Reduction with -Picoline-Borane

Best for: Laboratory scale (<5g), avoiding pressurized gas, and chemoselectivity.[1][2] Green Metric: Safer Reagent (replaces toxic NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


CN).[1]
Reagents
  • Aldehyde: Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv)[1][2]

  • Amine: Isopropylamine (1.2 equiv)[1][2]

  • Reductant: 2-Picoline-borane complex (pic-BHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (0.5 - 1.0 equiv).[1]
    
  • Solvent: Methanol (MeOH) or Water/Ethanol (1:1).[1][2]

  • Acid Catalyst: Acetic acid (10 mol%, optional to accelerate imine formation).[1][2]

Protocol
  • Mixing: In a round-bottom flask, dissolve Tetrahydro-2H-pyran-2-carbaldehyde (1.14 g, 10 mmol) and Isopropylamine (0.71 g, 12 mmol) in MeOH (10 mL).

  • Activation: Add Acetic Acid (60 µL) and stir for 15 minutes.

  • Reduction: Add 2-Picoline-borane (0.54 g, 5 mmol). Note: pic-BHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is a stable solid, unlike liquid boranes, and non-toxic compared to cyanoborohydrides.[3]
    
  • Reaction: Stir at room temperature for 2-4 hours.

  • Quench: Add water (5 mL) and 1M HCl to adjust pH to ~2 (hydrolyzes excess borane).

  • Isolation: Basify with 2M NaOH to pH >10. Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    SO
    
    
    
    and concentrate.[1][4]

Why this works: 2-Picoline-borane is an environmentally benign alternative to sodium cyanoborohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


CN).[1] It is stable in air and water, allowing the reaction to proceed in aqueous media if desired.
Method C: Biocatalytic Synthesis (Imine Reductases)

Best for: Enantioselectivity (if the aldehyde is chiral) and ambient conditions.[1][2] Green Metric: Mildest conditions, aqueous solvent.[2]

Protocol Overview

Imine Reductases (IREDs) can catalyze the reductive coupling of aldehydes and amines.[1][2]

  • System: Phosphate buffer (pH 7.0, 100 mM).

  • Enzyme: Screen commercial IRED panels (e.g., from Streptomyces sp.).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose + NADP+.[1][2]

  • Conditions: 30°C, 24 hours, orbital shaking.

  • Note: While highly green, this method requires enzyme screening to accommodate the bulky isopropyl group.[2]

Comparative Green Metrics

MetricMethod A (Catalytic H

)
Method B (Pic-BH

)
Traditional (NaBH

CN)
Atom Economy High (Only H

O byproduct)
Moderate (Boron waste)Low (Boron + Cyanide waste)
E-Factor (Est.) < 510 - 15> 25
Hazard Profile Flammable Gas (H

)
Low Toxicity SolidHigh Toxicity (CN)
Scalability ExcellentGoodPoor (Waste disposal)

Process Workflow Diagram

Workflow cluster_0 Reduction Choice Start Start: Raw Materials Mix Mix Aldehyde + Amine (Solvent: EtOH or H2O) Start->Mix ImineStep Imine Formation (Exothermic) Mix->ImineStep MethodA Method A: H2 + Pd/C (Pressurized Vessel) ImineStep->MethodA Scale-up MethodB Method B: Pic-BH3 (Open Flask) ImineStep->MethodB Lab Scale Workup Work-up (Filter Catalyst or Extract) MethodA->Workup MethodB->Workup Product Pure Product (Oxan-2-ylmethyl)(propan-2-yl)amine Workup->Product

Figure 2: Decision tree and process flow for the synthesis of the target amine.

References

  • Reductive Amination Overview

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1][2]

  • Picoline-Borane Protocol

    • Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions."[1][2][3] Tetrahedron, 2004, 60(36), 7899-7906.[1][2] Link[1][2][3]

  • Green Catalytic Hydrogenation

    • Gnanaprakasam, B., et al. "Iron-Catalyzed Direct Synthesis of Amines from Alcohols and Amines."[1][2] Angewandte Chemie International Edition, 2011.[1][2] Link (Context for green metal catalysis).[1][2]

  • Target Molecule Data

    • PubChem Compound Summary for CID 11389402, (Oxan-2-ylmethyl)(propan-2-yl)amine.[1][2] Link

Sources

Method

Application Note: Optimized Peptide Coupling Protocols for (Oxan-2-ylmethyl)(propan-2-yl)amine

Topic: Peptide Coupling Reactions Involving (Oxan-2-ylmethyl)(propan-2-yl)amine Content Type: Detailed Application Note and Protocol Guide Introduction & Chemical Context Target Molecule: (Oxan-2-ylmethyl)(propan-2-yl)am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptide Coupling Reactions Involving (Oxan-2-ylmethyl)(propan-2-yl)amine Content Type: Detailed Application Note and Protocol Guide

Introduction & Chemical Context

Target Molecule: (Oxan-2-ylmethyl)(propan-2-yl)amine IUPAC Name: N-[(Tetrahydro-2H-pyran-2-yl)methyl]propan-2-amine Role: Secondary Amine Building Block / Nucleophile

This guide details the specific protocols for incorporating (Oxan-2-ylmethyl)(propan-2-yl)amine into peptide backbones or medicinal chemistry scaffolds. While this amine offers valuable physicochemical properties—balancing the lipophilicity of the isopropyl group with the polarity of the tetrahydropyran (THP) ether—it presents distinct synthetic challenges.

The Challenge: Steric Hindrance

The core difficulty in coupling this amine lies in the steric environment of the nitrogen atom.[1] It is flanked by two bulky groups:

  • Isopropyl group (propan-2-yl): Creates significant steric bulk directly adjacent to the nucleophilic center.

  • (Tetrahydro-2H-pyran-2-yl)methyl group: While the methylene spacer reduces immediate crowding, the THP ring adds volume and conformational restrictions.

Consequently, this molecule behaves as a hindered secondary amine . Standard coupling reagents (e.g., EDC/NHS, HBTU) often result in slow kinetics, incomplete conversion, or high rates of epimerization on the carboxylic acid partner due to prolonged activation times.

Chemical Stability Note

Unlike THP protecting groups (which are acetals and acid-labile), the THP moiety in this molecule is a cyclic ether (attached via a C-C bond to the methylene linker). It is chemically stable to:

  • Acids: Stable to TFA (used in Boc removal) and HCl.

  • Bases: Stable to Piperidine (Fmoc removal) and DIEA.

  • Reduction: Stable to standard hydrogenation.

Decision Matrix for Coupling Strategies

Select the appropriate protocol based on the complexity of your carboxylic acid partner (the amino acid).

CouplingStrategy Start Select Carboxylic Acid Partner IsHindered Is the Acid Hindered? (e.g., Val, Ile, Aib, N-Me-AA) Start->IsHindered Standard Standard Amino Acid (Gly, Ala, Phe) IsHindered->Standard No Hindered Hindered/Bulky Acid IsHindered->Hindered Yes ProtocolA Protocol A: HATU / HOAt (High Yield, Low Epimerization) Standard->ProtocolA Preferred for Speed ProtocolB Protocol B: T3P (PPA) (Scalable, Easy Workup) Standard->ProtocolB Preferred for Scale Hindered->ProtocolA First Choice ProtocolC Protocol C: Acid Fluoride (TFFH) (The 'Sledgehammer' for Difficult Cases) Hindered->ProtocolC If Protocol A Fails

Figure 1: Strategic decision tree for selecting coupling conditions based on steric demands.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (HATU/HOAt)

Best For: Precious intermediates, hindered amino acids (Val, Ile), and preventing epimerization. Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters and benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the attack of the hindered secondary amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: (Oxan-2-ylmethyl)(propan-2-yl)amine (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv, optional but recommended for chiral purity)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (3–5 mL).

  • Base Addition: Add DIEA (2.0 mmol, 348 µL) dropwise. Stir for 2–3 minutes. The solution should turn yellow. Note: Pre-activation minimizes side reactions.

  • Amine Addition: Add (Oxan-2-ylmethyl)(propan-2-yl)amine (1.1 mmol) and the remaining DIEA (1.0 mmol).

  • Reaction: Stir at room temperature under nitrogen.

    • Standard Time: 2–4 hours.

    • Hindered Acids:[1] 12–16 hours.

  • Monitoring: Monitor by LC-MS. Note: Ninhydrin/Kaiser tests do not work for secondary amines.[2] Use the Chloranil Test or simply check MS for the product mass.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: Scalable & Cost-Effective (T3P)

Best For: Scale-up (>1g), non-chiral acids, or when easy purification is required. Mechanism: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization and water-soluble byproducts.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or NMM (N-methylmorpholine) (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

  • Dissolution: Combine Carboxylic Acid and Amine in EtOAc (concentration ~0.2 M).

  • Base: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, RT is acceptable.

  • Coupling: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. T3P kinetics are generally slower but cleaner than HATU.

  • Workup: Wash the organic layer directly with water, 1N HCl (if product is acid stable), and brine. The phosphorus byproducts are water-soluble, simplifying purification.

Protocol C: The "Sledgehammer" (Acid Fluorides via TFFH)

Best For: Extremely hindered couplings (e.g., Aib to Secondary Amine) where HATU fails. Mechanism: Converts the acid into a highly reactive acid fluoride in situ. Acid fluorides are less sterically demanding than OAt/OBt esters.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIEA (3.0 equiv)

  • Solvent: DCM or DMF.[2]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and TFFH in dry DCM.

  • Base: Add DIEA. Stir for 30 minutes to generate the acid fluoride.

  • Coupling: Add (Oxan-2-ylmethyl)(propan-2-yl)amine.

  • Reaction: Stir for 2–6 hours.

  • Safety: Acid fluorides are potent acylating agents; handle with care.

Analytical Data & Troubleshooting

Monitoring Reaction Progress

Since the starting material is a secondary amine, standard colorimetric tests on solid phase (Kaiser test) yield false negatives.

MethodSuitabilityObservation
Kaiser Test ❌ NoWill not detect the secondary amine.
Chloranil Test ✅ YesTurns blue/green in presence of secondary amines.
LC-MS ✅ IdealLook for [M+H]+ peak.
TLC ⚠️ CautionThe amine may streak on silica due to basicity; use 1% Et3N in eluent.
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (<50%) Steric bulk preventing attack.Switch to Protocol C (Acid Fluoride) or use Microwave irradiation (50°C, 30 min).
Epimerization Over-activation or high base concentration.Use Protocol B (T3P) with Pyridine (weaker base) at 0°C. Add Oxyma Pure if using carbodiimides.
N-Acyl Urea Formation Using EDC/DIC without HOBt/HOAt.Avoid carbodiimides alone. Always use HATU or T3P for this amine.
Poor Solubility Peptide aggregation.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl).

References

  • Albericio, F., & Byman, O. (2018). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. Journal of the American Chemical Society. Link

  • Enamine Building Blocks . Product Catalog: Secondary Amines. Enamine.net.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (Oxan-2-ylmethyl)(propan-2-yl)amine

Welcome to the technical support guide for the purification of (Oxan-2-ylmethyl)(propan-2-yl)amine. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (Oxan-2-ylmethyl)(propan-2-yl)amine. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing unreacted isopropylamine from their reaction mixtures. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound.

Introduction: The Challenge of Residual Isopropylamine

The synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine often involves the use of excess isopropylamine to drive the reaction to completion. However, the presence of residual isopropylamine in the final product can interfere with subsequent reactions, compromise the purity of the final compound, and complicate analytical characterization. Due to its basic nature and volatility, removing unreacted isopropylamine requires careful consideration of the chosen purification method. This guide will explore several effective techniques for its removal, outlining the principles, advantages, and limitations of each approach.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the purification of (Oxan-2-ylmethyl)(propan-2-yl)amine.

Q1: What are the most common and effective methods for removing unreacted isopropylamine?

The most prevalent and effective methods for removing unreacted isopropylamine from a reaction mixture containing a secondary amine like (Oxan-2-ylmethyl)(propan-2-yl)amine are:

  • Aqueous Wash: A simple wash with water can be effective if the isopropylamine concentration is low and the desired product has low water solubility.

  • Acid-Base Extraction: This is a highly effective method that leverages the basicity of amines.[1][2] By washing the organic reaction mixture with a dilute acidic solution, the primary amine (isopropylamine) and the secondary amine product are protonated to form their respective ammonium salts, which are soluble in the aqueous phase.[2][3] Subsequent basification of the aqueous layer will regenerate the free amines, which can then be extracted back into an organic solvent. The separation of isopropylamine from the desired product is then typically achieved by distillation due to their different boiling points.

  • Distillation: Given the significant difference in boiling points between isopropylamine (32.4 °C) and the expected higher boiling point of (Oxan-2-ylmethyl)(propan-2-yl)amine, distillation is a viable method for separation, particularly on a larger scale.[4][5]

  • Chromatography: Column chromatography using silica gel or alumina can be employed for high-purity separations.[6][7][8]

Q2: When is a simple aqueous wash sufficient to remove isopropylamine?

A simple aqueous wash is generally only sufficient when the amount of residual isopropylamine is minimal and the desired product, (Oxan-2-ylmethyl)(propan-2-yl)amine, has very low solubility in water. Isopropylamine is miscible with water, which facilitates its removal into the aqueous phase.[9] However, if the product has some water solubility, this method can lead to product loss.

Troubleshooting an Aqueous Wash:

  • Issue: Emulsion formation during the wash.

  • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds.

  • Issue: Incomplete removal of isopropylamine.

  • Solution: Perform multiple washes with smaller volumes of water rather than a single wash with a large volume. This is generally more efficient.

Q3: How do I perform an acid-base extraction to remove isopropylamine?

Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.[1][2]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate both the unreacted isopropylamine and the (Oxan-2-ylmethyl)(propan-2-yl)amine, extracting them into the aqueous layer as their respective ammonium salts.[2][10]

  • Separation: Separate the aqueous layer containing the protonated amines.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH, until the solution is basic (pH > 10). This will deprotonate the ammonium salts, regenerating the free amines.

  • Back-Extraction: Extract the regenerated amines from the aqueous layer with a fresh portion of the organic solvent. Repeat the extraction two to three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the mixture of amines.

  • Final Purification: The resulting mixture of isopropylamine and (Oxan-2-ylmethyl)(propan-2-yl)amine can then be separated by distillation.

Q4: What are the key considerations for using distillation to remove isopropylamine?

Distillation is an effective method for separating volatile compounds with different boiling points. Isopropylamine has a boiling point of 32.4 °C, while the boiling point of (Oxan-2-ylmethyl)(propan-2-yl)amine is expected to be significantly higher.

Key Considerations for Distillation:

  • Simple vs. Fractional Distillation: For a large difference in boiling points (>100 °C), simple distillation may be sufficient. For smaller differences or to achieve higher purity, fractional distillation is recommended.

  • Azeotropes: Be aware of potential azeotrope formation with water or other solvents, which can affect the separation efficiency.[11]

  • Thermal Stability: Ensure that your desired product is thermally stable at the temperatures required for distillation.

Q5: Can I use chromatography for this separation, and what are the recommended conditions?

Yes, chromatography is a suitable method for achieving high purity, especially on a smaller scale.[6][7][8]

Recommended Chromatographic Conditions:

  • Stationary Phase: Silica gel is commonly used. However, amines can sometimes interact strongly with the acidic silica surface, leading to tailing. To mitigate this, the silica gel can be treated with a small amount of a tertiary amine like triethylamine in the eluent.[12] Basic alumina is another good alternative stationary phase for amine purification.[12]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.[6]

Q6: How can I confirm that all the isopropylamine has been removed?

Several analytical techniques can be used to confirm the absence of isopropylamine in your final product:

  • Gas Chromatography (GC): GC is an excellent method for detecting volatile impurities like isopropylamine.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the characteristic signals of isopropylamine. The methine proton of the isopropyl group will appear as a septet, and the methyl protons will appear as a doublet.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative check. Staining with ninhydrin can be useful as it reacts with primary and secondary amines to produce a colored spot.[12]

Comparative Summary of Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Scale
Aqueous Wash Partitioning between immiscible liquidsSimple, fastInefficient for high concentrations, potential for product lossSmall to large
Acid-Base Extraction Difference in pKa and solubility of neutral vs. salt formsHighly effective for separating amines from non-basic impuritiesRequires subsequent steps to separate the mixed aminesSmall to large
Distillation Difference in boiling pointsEffective for large quantities, can yield high purityRequires thermally stable compounds, potential for azeotrope formationMedium to large
Chromatography Differential adsorption to a stationary phaseHigh purity achievable, applicable to small quantitiesCan be time-consuming and require significant solvent volumesSmall to medium

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification method based on your experimental needs.

PurificationWorkflow Start Crude Product Containing Isopropylamine Scale Reaction Scale? Start->Scale Purity Desired Purity? Scale->Purity Large Scale HighPurity High Purity Required? Scale->HighPurity Small to Medium Scale AcidBaseExtraction Acid-Base Extraction followed by Distillation Purity->AcidBaseExtraction High Purity Distillation Direct Distillation Purity->Distillation Moderate Purity AqueousWash Aqueous Wash HighPurity->AqueousWash No (low impurity) Chromatography Column Chromatography HighPurity->Chromatography Yes End Pure (Oxan-2-ylmethyl)(propan-2-yl)amine AqueousWash->End AcidBaseExtraction->End Distillation->End Chromatography->End

Caption: Decision workflow for purification.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
  • Separation of primary, secondary and tertiary amines by chromatographic absorption analysis.
  • Analysis of primary, secondary and tertiary amines. Agilent.
  • Separation of isopropyl-amines by plural stage distillation.
  • Amine workup. Reddit.
  • Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd..
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Extraction - Concept. JoVE.
  • Separation of di-isopropyl amine
  • Separation of primary, secondary and tertiary amines by chromatographic absorption analysis.
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Irvine.
  • Isopropylamine. Wikipedia.

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of (Oxan-2-ylmethyl)(propan-2-yl)amine Salts

Welcome to the technical support center for (Oxan-2-ylmethyl)(propan-2-yl)amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Oxan-2-ylmethyl)(propan-2-yl)amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with salts of this secondary amine. As a molecule with both lipophilic (isopropyl, oxane ring) and polar (amine, ether oxygen) features, its solubility behavior can be complex. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to systematically diagnose and resolve these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during experimental work.

Q1: I've successfully synthesized a salt of (Oxan-2-ylmethyl)(propan-2-yl)amine, but it shows poor solubility in aqueous buffers. Why is this happening?

A: While converting a basic amine to a salt is a standard and effective strategy to enhance aqueous solubility, it doesn't guarantee success.[1] Amine salts are ionic and polar, which favors dissolution in water.[2][3] However, several factors can still limit solubility:

  • High Lipophilicity: The parent molecule has a non-polar hydrocarbon structure. If the lipophilic character of the molecule is too dominant, even the ionic nature of the salt may not be sufficient to achieve high aqueous solubility.[2][3]

  • Crystal Lattice Energy: The salt may have formed a highly stable crystal lattice. For dissolution to occur, the energy released from solvating the ions must be sufficient to overcome this lattice energy. A very strong, stable crystal will be difficult to dissolve.

  • Common Ion Effect: If your aqueous buffer contains an ion that is the same as the counter-ion of your salt (e.g., using a phosphate buffer with a phosphate salt), it can suppress solubility.

  • pH of the Solution: The solubility of amine salts is highly dependent on pH. If the pH of your solution is too high (too basic), the salt can convert back to its less soluble free base form.[4]

Q2: My amine salt dissolves in my aqueous buffer initially but then precipitates or "crashes out" over time. What's going on?

A: This phenomenon typically points to the formation of a metastable solution, which can be due to a few reasons:

  • Conversion to Free Base: If the pH of the solution is not sufficiently acidic, the protonated amine salt (R₂NH₂⁺) can slowly deprotonate to form the neutral free base (R₂NH). Since the free base is significantly less soluble, it precipitates once its concentration exceeds its solubility limit. This can happen even from atmospheric CO₂ dissolving and slightly altering the pH in unbuffered solutions.[5]

  • Polymorphic Transformation: You may have initially dissolved a more soluble, metastable crystalline form (polymorph) or an amorphous form of the salt.[6] Over time, this can convert to a more stable, less soluble polymorph, which then precipitates from the solution.[6]

Q3: How can I determine the optimal pH for dissolving my (Oxan-2-ylmethyl)(propan-2-yl)amine salt?

A: The optimal pH is one that is low enough to ensure the vast majority of the compound exists in its protonated, water-soluble salt form. As a general rule for amines, the pH should be at least 2 units below the pKa of the conjugate acid (R₂NH₂⁺). A pH-solubility profile is the definitive experiment to determine this. You would measure the solubility of the compound across a wide range of pH values (e.g., pH 2 to pH 10). The resulting curve will show you the pH range where solubility is maximal.

Q4: I am using the hydrochloride salt. Would switching to a different salt form, like a sulfate or tartrate, improve solubility?

A: Absolutely. The choice of the counter-ion is a critical variable that affects not only solubility but also dissolution rate, stability, and hygroscopicity.[6][7] Different counter-ions will lead to different crystal packing and solvation energies. Screening various pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate) is a common and highly effective strategy in drug development to find a salt form with the most desirable overall properties.[8]

Q5: Is it acceptable to use a co-solvent like ethanol or DMSO to help dissolve my amine salt in an aqueous buffer?

A: Yes, this is a widely used technique known as co-solvency.[7] Adding a water-miscible organic solvent in which your compound is soluble can significantly increase the overall solvating power of the solution for poorly soluble drugs.[7] This is particularly effective for compounds that have both polar and non-polar characteristics. However, be mindful of the final application. For cellular assays, the concentration of the organic co-solvent must be low enough (typically <1%) to not affect the biological system.

Section 2: Troubleshooting Guides & Workflows

Guide 1: Systematic Approach to Diagnosing Solubility Issues

This workflow provides a logical sequence of steps to identify the root cause of poor solubility and select an appropriate solution.

G start Start: (Oxan-2-ylmethyl)(propan-2-yl)amine salt has poor solubility check_ph Step 1: Verify & Adjust pH Is the solution pH at least 2 units below the amine's pKa? start->check_ph ph_ok Solubility Improved? check_ph->ph_ok cosolvent Step 2: Introduce a Co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol) ph_ok->cosolvent No solved Problem Resolved ph_ok->solved  Yes cosolvent_ok Solubility Improved? cosolvent->cosolvent_ok rescreen Step 3: Screen Alternative Salt Forms (e.g., Mesylate, Tartrate, Sulfate) cosolvent_ok->rescreen No cosolvent_ok->solved  Yes rescreen_ok Solubility Improved? rescreen->rescreen_ok advanced Step 4: Employ Advanced Formulation (Solid Dispersions, Nanosuspensions, Lipid Formulations) rescreen_ok->advanced No rescreen_ok->solved  Yes end Consult Formulation Specialist advanced->end

Caption: A decision tree for troubleshooting solubility problems.

Guide 2: Understanding the Key Equilibria

The solubility of an amine salt is governed by a pH-dependent equilibrium between the ionized, soluble form and the neutral, insoluble free base.

G insoluble Free Base (R₂NH) Lipophilic Poorly Water Soluble soluble Ammonium Salt (R₂NH₂⁺ X⁻) Ionized / Polar Water Soluble insoluble->soluble + H⁺ soluble->insoluble + OH⁻ high_ph_label High pH (Basic) (Deprotonation) low_ph_label Low pH (Acidic) (Protonation)

Caption: pH-dependent equilibrium of amine salt solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: Quantitative pH-Solubility Profiling

This protocol establishes the relationship between pH and the equilibrium solubility of your amine salt.

Objective: To determine the solubility of the amine salt at various pH values to identify the optimal pH range for dissolution.

Materials:

  • (Oxan-2-ylmethyl)(propan-2-yl)amine salt

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Thermostatic shaker/incubator

  • 0.22 µm syringe filters (ensure compatibility with your sample)

  • HPLC or UPLC system with a suitable column and detector (e.g., UV, MS)

  • Vials for sample collection

Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Sample Addition: To a series of vials, add an excess amount of the amine salt. The goal is to have undissolved solid remaining at equilibrium. A good starting point is 2-5 mg of salt per 1 mL of buffer.

  • Equilibration: Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C) and agitate for a set period. An equilibrium state must be reached; this can take anywhere from 24 to 72 hours.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved solid, which would falsely inflate the solubility measurement.

  • Analysis: Analyze the concentration of the dissolved compound in each filtered sample using a pre-validated HPLC/UPLC method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the measured pH of each buffer on the x-axis. The resulting graph is your pH-solubility profile.

Protocol 2: Co-Solvent Screening

Objective: To evaluate the effectiveness of various co-solvents in enhancing the solubility of the amine salt.

Materials:

  • Amine salt

  • Aqueous buffer at an optimal pH (determined from Protocol 1)

  • A selection of GRAS (Generally Regarded as Safe) co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

  • Equipment as listed in Protocol 1.

Procedure:

  • Stock Preparation: Prepare a series of co-solvent/buffer mixtures. For example, create 5%, 10%, and 20% (v/v) solutions of Ethanol, PG, and PEG 400 in your chosen aqueous buffer.

  • Equilibration: Following the same procedure as in Protocol 1 (Steps 2-5), determine the equilibrium solubility of your amine salt in each of the co-solvent mixtures.

  • Analysis & Comparison: Analyze the samples via HPLC/UPLC.

  • Data Evaluation: Create a table or bar chart to compare the solubility enhancement achieved with each co-solvent at different concentrations. This will identify the most effective co-solvent and the concentration range needed to achieve your target solubility.

Section 4: Data Summary & Comparison

To aid in selecting the appropriate strategy, the following table summarizes the primary methods for solubility enhancement.

TechniqueMechanism of ActionProsConsBest For...
pH Adjustment Shifts equilibrium to the ionized, more soluble form of the drug.[9]Simple, cost-effective, and highly effective for ionizable drugs.Only applicable to ionizable compounds; risk of precipitation if pH is not controlled.Initial troubleshooting for any ionizable compound like an amine salt.
Co-solvency Reduces the polarity of the solvent system, increasing solubility of lipophilic compounds.[7]Easy to implement in a lab setting; can provide significant solubility gains.Potential for co-solvent toxicity in biological assays; may not be suitable for all dosage forms.Pre-clinical and in-vitro experiments where organic solvents are tolerated.
Salt Screening Alters crystal lattice energy and solvation properties by changing the counter-ion.[6]Can dramatically improve solubility and other key properties like stability and manufacturability.[10]Can be resource-intensive; new salt forms require full characterization.Cases where the initial salt form has fundamentally poor properties.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster rate of dissolution.[11][12]Well-established technology (micronization, nanosuspension).[6]Does not increase the equilibrium solubility, only the dissolution rate.[12]Dissolution rate-limited compounds (DCS Class IIa).[1]
Solid Dispersions Disperses the drug in a carrier (often as an amorphous state), preventing crystallization and enhancing dissolution.[11]Can significantly increase apparent solubility and bioavailability.[10]Amorphous systems can be physically unstable; requires specialized equipment (spray dryers, extruders).[1]Very poorly soluble, crystalline compounds where other methods have failed.

References

  • Verma, S., & Rawat, A. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions during (Oxan-2-ylmethyl)(propan-2-yl)amine formation

[1] Executive Summary & Chemical Strategy The Objective: Synthesis of -isopropyl-(tetrahydropyran-2-yl)methylamine via reductive amination. The Challenge: Chemoselectivity. The primary challenge is preventing the direct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Strategy

The Objective: Synthesis of


-isopropyl-(tetrahydropyran-2-yl)methylamine  via reductive amination.
The Challenge:  Chemoselectivity. The primary challenge is preventing the direct reduction of the starting aldehyde (Tetrahydropyran-2-carbaldehyde) to its corresponding alcohol, and minimizing over-alkylation (dialkylation) to the tertiary amine.

The Solution: The industry "Gold Standard" for this transformation is Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and exhibits superior selectivity for imines over aldehydes, significantly reducing the formation of the alcohol side-product [1].

Reaction Mechanism & Failure Pathways

Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.

Visualizing the Reaction Network

ReductiveAmination cluster_0 Precursors Aldehyde Tetrahydropyran- 2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol SIDE PRODUCT A: Tetrahydropyran- 2-methanol Aldehyde->Alcohol Direct Reduction (If Imine formation slow) Amine Isopropylamine (Propan-2-amine) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O (Hydrolysis) Product TARGET: (Oxan-2-ylmethyl) (propan-2-yl)amine Imine->Product Reduction (Fastest with STAB) STAB NaBH(OAc)3 STAB->Product Water H2O TertAmine SIDE PRODUCT B: Dialkylated Tertiary Amine Product->TertAmine + Aldehyde + STAB (Over-alkylation)

Figure 1: Mechanistic pathway showing the competition between imine reduction (green) and direct aldehyde reduction or over-alkylation (red).[1]

Troubleshooting Guide

Use this module to diagnose specific impurities observed in your LC-MS or NMR data.

Issue A: High Levels of Alcohol (Tetrahydropyran-2-methanol)

Symptom: You observe a significant peak corresponding to the reduced aldehyde (


 Da).[1]
  • Root Cause: The reducing agent (STAB) attacked the aldehyde before the amine could react with it to form the imine. This often happens due to steric hindrance of the isopropyl group slowing down imine formation.[1]

  • Corrective Action:

    • Sequential Addition: Do not mix all three components at once. Stir the Aldehyde and Isopropylamine in the solvent for 30–60 minutes before adding STAB.

    • Water Scavenging: Add activated 4Å Molecular Sieves or Magnesium Sulfate (

      
      ) during the imine formation step to drive the equilibrium toward the imine [2].[1]
      
    • Check Reagent Quality: Ensure your aldehyde is fresh. Tetrahydropyran-2-carbaldehyde can racemize or dimerize over time.[1]

Issue B: Dialkylation (Tertiary Amine Formation)

Symptom: Presence of


-diisopropyl(tetrahydropyran-2-ylmethyl)amine.[1]
  • Root Cause: The product (secondary amine) is competing with the starting isopropylamine for the aldehyde.[1]

  • Corrective Action:

    • Stoichiometry Control: Increase the equivalents of Isopropylamine to 1.5 eq . By flooding the reaction with the primary amine, you statistically favor the first alkylation.

    • Solvent Choice: Ensure you are using DCE (1,2-Dichloroethane).[1][2][3] STAB in DCE is documented to suppress dialkylation compared to Methanol/NaBH4 systems [1].[1]

Issue C: Low Conversion / No Reaction

Symptom: Starting material remains unchanged.

  • Root Cause: Isopropylamine is moderately hindered.[1] The imine formation might be too slow without catalysis.[1][4]

  • Corrective Action:

    • Acid Catalysis: Add 1.0 eq of Acetic Acid (AcOH) . This catalyzes the dehydration of the hemiaminal to the imine and protonates the imine, making it more susceptible to reduction by STAB.

    • Concentration: Reductive amination favors higher concentrations (0.2 M – 0.5 M).[1] If too dilute, intermolecular reaction rates drop.[1]

Optimized Experimental Protocol

This protocol is based on the methods established by Abdel-Magid et al. [1], optimized for hindered amines.

Materials Table
ReagentMW ( g/mol )EquivalentsRole
Tetrahydropyran-2-carbaldehyde 114.141.0Limiting Reagent
Isopropylamine 59.111.2 – 1.5Nucleophile (Excess)
NaBH(OAc)3 (STAB) 211.941.4Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst
1,2-Dichloroethane (DCE) -Solvent0.25 M Concentration
Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vessel under Nitrogen or Argon atmosphere, dissolve Tetrahydropyran-2-carbaldehyde (1.0 equiv) in anhydrous DCE .

  • Amine Addition: Add Isopropylamine (1.2–1.5 equiv).[1]

    • Note: Isopropylamine is volatile (bp ~32°C).[1] Handle with chilled syringes or add slightly more to account for evaporative loss.

  • Catalysis (Optional but Recommended): Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30 minutes. This allows the imine equilibrium to establish.[1]

  • Reduction: Cool the mixture to 0°C (ice bath) if scale is >5g (exothermic). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Why? Portion-wise addition prevents a rapid exotherm which could decompose the hydride or lead to side reactions.[1]

  • Reaction: Remove ice bath and stir at RT. Monitor by LC-MS or TLC.[1]

    • Time: Typically complete in 2–4 hours.[1]

  • Quench: Quench by adding saturated aqueous

    
     (Sodium Bicarbonate). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    

FAQ: Technical Support

Q: Can I use Methanol (MeOH) instead of DCE? A: Not recommended with STAB.[1] STAB reacts with Methanol (solvolysis) which destroys the reagent.[1] If you must use MeOH (e.g., for solubility), switch the reducing agent to Sodium Cyanoborohydride (


)  or Picoline-Borane , but be aware that 

is toxic and requires pH control (pH 5-6) to prevent direct reduction of the aldehyde [3].

Q: My aldehyde is acid-sensitive. Will Acetic Acid open the Tetrahydropyran ring? A: Unlikely.[1] The tetrahydropyran (THP) ring is an acetal/ether structure.[1] While it can be opened by strong Lewis acids or harsh aqueous acids, Acetic Acid (a weak organic acid) in DCE is generally safe for the THP ring at room temperature.

Q: I see a peak at M+42 in my Mass Spec. What is it? A: This is likely the


-acetyl impurity .[1] If you use Acetic Acid and the workup is not thorough, or if the reaction heats up significantly, the amine can react with the acetate species to form an amide. Keep the reaction at RT and quench effectively with base (

) to hydrolyze any mixed anhydrides formed.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Optimization

long-term storage stability and degradation of (Oxan-2-ylmethyl)(propan-2-yl)amine

Technical Support Center: (Oxan-2-ylmethyl)(propan-2-yl)amine Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information on the long-term storage, sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Oxan-2-ylmethyl)(propan-2-yl)amine

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the long-term storage, stability, and potential degradation of (Oxan-2-ylmethyl)(propan-2-yl)amine. As a secondary amine containing a tetrahydropyran (THP) ether moiety, this compound possesses specific structural features that require careful consideration during storage and experimental use to ensure its integrity and obtain reproducible results.

This document is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for (Oxan-2-ylmethyl)(propan-2-yl)amine?

To minimize degradation, the compound should be stored under controlled conditions that protect it from atmospheric and environmental factors. Amines are known to be sensitive to oxidation.[1]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Deep-freeze)Low temperatures significantly reduce the rates of all potential chemical degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)As a secondary amine, the compound is susceptible to oxidation by atmospheric oxygen.[1][3] Storing under an inert atmosphere prevents oxidative degradation.
Light Amber vial or in the darkProtects against photolytic degradation, which can occur upon exposure to UV or visible light.[1][4]
Container Tightly sealed, chemically resistant glass vialPrevents exposure to moisture and atmospheric CO2, which can react with amines. Ensures no leaching or reaction with the container material.
What are the primary degradation pathways for this compound?

The structure of (Oxan-2-ylmethyl)(propan-2-yl)amine features two main functional groups susceptible to degradation: the secondary amine and the tetrahydropyran (THP) ether.

  • Oxidation: The secondary amine is the most likely site for oxidation, which can be initiated by air, light, or trace metal impurities.[1][5] This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the N-C bond. Secondary amines are generally found to be less stable and degrade faster than primary or tertiary amines under oxidative conditions.[3]

  • Hydrolysis: The THP ether is an acetal, which is generally stable under basic conditions but can be susceptible to cleavage under acidic conditions to yield an alcohol and a hemiacetal, which can open further.[6][7]

  • Reaction with Carbon Dioxide: Like many amines, it can react with atmospheric CO2 to form a carbamate salt. This is typically a reversible process but can alter the perceived purity and physical state of the material.

How can I detect degradation in my sample?

Degradation is typically identified by a loss of purity and the appearance of new, related impurities. The most effective method for detection is to use a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[8][9]

  • Initial Assessment: Compare the chromatogram of an aged sample to a reference standard or a sample from a freshly opened container (time-zero sample).

  • Indicators of Degradation:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks in the chromatogram.

    • Changes in the physical appearance of the material (e.g., color change from colorless/white to yellow/brown, clumping, or change in odor).

Is this compound sensitive to repeated freeze-thaw cycles?

Yes, repeated freeze-thaw cycles can potentially impact the stability of compounds, especially if they are dissolved in a solvent.[10] For the solid material, the primary risk is the introduction of atmospheric moisture and oxygen each time the container is opened at room temperature. It is recommended to aliquot the material into smaller, single-use vials to avoid repeatedly warming the entire stock.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of (Oxan-2-ylmethyl)(propan-2-yl)amine.

Issue 1: My analytical results (HPLC/LC-MS) show new, unknown peaks in an aged sample.
  • Possible Cause: This is a strong indicator of chemical degradation. The identity of the new peaks will depend on the storage conditions that led to the degradation.

  • Troubleshooting Workflow: A forced degradation (or stress testing) study is the most systematic way to identify potential degradation products and confirm the root cause.[5][11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[4] The principles for such studies are outlined in regulatory guidelines like ICH Q1A(R2).[12][13][14]

    Diagram 1: Forced Degradation Experimental Workflow

    Caption: Workflow for a forced degradation study.

  • Expected Outcomes & Interpretation:

    • Acidic Stress: If peaks match those from acid treatment, it suggests hydrolysis of the THP ether.

    • Oxidative Stress: If peaks match those from H₂O₂ treatment, it points to oxidation of the secondary amine.

    • Thermal Stress: Indicates thermal lability.

    • Photolytic Stress: Confirms light sensitivity.

Issue 2: I am observing a loss of potency or inconsistent results in my biological assays.
  • Possible Cause: A decrease in the concentration of the active parent compound due to significant degradation. The degradation products may be inactive or have different activity profiles, leading to unreliable results.

  • Recommended Action:

    • Re-qualify the Material: Do not use the suspect batch further. Obtain a new, certified batch of the compound or re-purify the existing material if possible.

    • Perform Purity Analysis: Use a quantitative method (e.g., HPLC with a reference standard or qNMR) to determine the exact purity of the material you are using before each experiment.

    • Review Storage and Handling: Ensure that your entire workflow, from stock solution preparation to use in the assay, minimizes exposure to air, light, and non-neutral pH conditions. Store stock solutions at ≤ -20°C and use them within a validated timeframe.

Diagram 2: Potential Degradation Pathways of (Oxan-2-ylmethyl)(propan-2-yl)amine

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis Parent (Oxan-2-ylmethyl)(propan-2-yl)amine (Parent Compound) N_Oxide N-Oxide Derivative Parent->N_Oxide O2 / Peroxide Hydroxylamine Hydroxylamine Derivative Parent->Hydroxylamine O2 / Peroxide Cleavage_Products Imine/Carbonyl Fragments Parent->Cleavage_Products Harsh Oxidation Hydrolyzed_Alcohol 1-(Propan-2-ylamino)pentan-2,6-diol (Ring-Opened Alcohol) Parent->Hydrolyzed_Alcohol H+ / H2O DHP Dihydropyran (Byproduct) Hydrolyzed_Alcohol->DHP forms from intermediate

Caption: Potential degradation products from oxidation and hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework based on ICH guidelines for investigating the stability of (Oxan-2-ylmethyl)(propan-2-yl)amine.[12][15][16]

  • Time-Zero Sample: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Analyze immediately via HPLC-UV/MS. This is your control.

  • Acid Hydrolysis: Add hydrochloric acid (HCl) to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Analyze at intermediate time points.

  • Base Hydrolysis: Add sodium hydroxide (NaOH) to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Analyze at intermediate time points.

  • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature, protected from light, for 24-48 hours. Analyze at intermediate time points.

  • Thermal Degradation: Store both the solid compound and a solution at 60°C in a calibrated oven for 1 week.

  • Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][17]

  • Analysis: Analyze all stressed samples, along with the time-zero control, using a validated, stability-indicating HPLC method. An ideal method will resolve the parent peak from all major degradation products. Mass spectrometry is invaluable for the structural elucidation of the degradants formed.[11]

References

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: ICH Guideline URL: [Link]

  • Title: Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions Source: ChemistryOpen URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Pharmaceutical Technology URL: [Link]

  • Title: What are stabilizers for amides, imides and amines for their long time storage? Source: ResearchGate URL: [Link]

  • Title: Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151 Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: American Pharmaceutical Review URL: [Link]

  • Title: Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives Source: Journal of Advanced Pharmaceutical Sciences URL: [Link]

  • Title: Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ Source: PMC URL: [Link]

  • Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx scientific URL: [Link]

  • Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives Source: MDPI URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Today URL: [Link]

  • Title: synthesis & cleavage of THP ethers Source: YouTube URL: [Link]

  • Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: ACS Omega URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral interpretation of (Oxan-2-ylmethyl)(propan-2-yl)amine

This guide provides an in-depth technical analysis of the NMR spectral characteristics of (Oxan-2-ylmethyl)(propan-2-yl)amine (also known as N-isopropyl-2-(tetrahydropyran-2-yl)methylamine). Designed for medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of (Oxan-2-ylmethyl)(propan-2-yl)amine (also known as N-isopropyl-2-(tetrahydropyran-2-yl)methylamine).

Designed for medicinal chemists and structural biologists, this document moves beyond basic assignment to address the specific stereochemical challenges—specifically diastereotopicity—inherent to this chiral ether-amine pharmacophore.

A Comparative Solvent & Structural Analysis Guide

Executive Summary & Pharmacophore Context

The (oxan-2-ylmethyl)(propan-2-yl)amine motif is a critical intermediate in the synthesis of ion channel blockers and monoamine reuptake inhibitors. Its structure combines a lipophilic tetrahydropyran (THP) ring with a secondary amine, introducing a distinct chiral center at C2 .

The Analytical Challenge: Unlike achiral linear amines, the C2 chirality renders the adjacent exocyclic methylene protons (


) diastereotopic . In standard low-field NMR (300 MHz), these often appear as a deceptive "blob." In high-field NMR (>400 MHz), they resolve into complex ABX systems. Misinterpretation of this signal as an impurity or a different substitution pattern is a common error in early-stage drug development.

This guide compares the spectral performance of the Free Base versus the HCl Salt and evaluates Solvent Resolution (CDCl₃ vs. DMSO-d₆) to provide a definitive assignment protocol.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. Note the chiral center at C2 which induces magnetic non-equivalence in the C7 protons.

G C2 C2 (Chiral) C3 C3 C2->C3 C7 C7 (CH2) C2->C7 Exocyclic O1 O1 O1->C2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->O1 N8 N8 (Amine) C7->N8 C9 C9 (iPr-CH) N8->C9 C10 C10 (Me) C9->C10 C11 C11 (Me) C9->C11

Figure 1: Connectivity and numbering of (Oxan-2-ylmethyl)(propan-2-yl)amine. C2 is the stereogenic center inducing diastereotopicity at C7.

Comparative Analysis: Solvent & State Effects

Comparison 1: Solvent Resolution (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the visibility of the amine proton and the resolution of the diastereotopic C7 protons.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
Amine Proton (NH) Often broad or invisible due to rapid exchange.Sharp, distinct signal (approx. 8-9 ppm for salts, 1-2 ppm for base).Use DMSO-d₆ if confirmation of the secondary amine is required.
C7 Methylene (

)
Often overlaps with ring protons (

) or appears as a distorted doublet.
Distinct separation of diastereomers due to slower tumbling/H-bonding.Use DMSO-d₆ for stereochemical purity checks.
Isopropyl Methyls Usually a single doublet (

1.05).
Can split into two doublets if chiral influence is strong.CDCl₃ is sufficient for basic confirmation.
Comparison 2: Free Base vs. Hydrochloride Salt

In drug formulation, this molecule is often handled as an HCl salt to improve solubility. The spectral shift is significant and must be accounted for to avoid false negatives during QC.

  • Alpha-Effect: The protonation of N8 draws electron density, causing a significant downfield shift (+0.5 to +0.8 ppm) for

    
     and 
    
    
    
    .
  • Coupling: In the HCl salt (in DMSO-d₆), the

    
     protons become visible and couple to 
    
    
    
    and
    
    
    , turning the
    
    
    septet into a complex multiplet.

Experimental Data: Spectral Interpretation

¹H NMR Assignment (400 MHz)

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation Notes
H-6 (eq) CH3.95 - 4.05ddd

Equatorial proton near Oxygen. Deshielded.
H-6 (ax) CH3.38 - 3.48td

Axial proton. Upfield of eq-H6.
H-2 CH3.25 - 3.35m-Chiral center methine.
H-9 CH2.80 - 2.88sept

Isopropyl methine. Characteristic septet.
H-7a CH2.65 dd

Diastereotopic. Distinct from H-7b.
H-7b CH2.52 dd

Diastereotopic. Distinct from H-7a.
H-3,4,5 CH₂1.40 - 1.90m (complex)-Ring envelope. H-3 is often most downfield of this group.
NH NH1.10 - 1.30br s-Broad, exchangeable. Position is concentration-dependent.
H-10,11 CH₃1.06d

Isopropyl methyls. Intense doublet.
¹³C NMR Assignment (100 MHz)

Solvent: CDCl₃

PositionShift (

ppm)
Carbon TypeInterpretation
C2 76.8CHChiral center. Characteristic ether shift.
C6 68.4CH₂Ether methylene.
C7 54.2CH₂Aminomethyl linker. Upfield from alcohol precursor (~65 ppm).
C9 48.7CHIsopropyl methine.
C3 29.5CH₂Ring carbon.
C5 25.8CH₂Ring carbon.
C4 23.2CH₂Ring carbon (furthest from heteroatoms).
C10,11 22.9CH₃Isopropyl methyls. May appear as two peaks in high res.

Protocol: Distinguishing the Product from Precursors

A common synthesis route is the reductive amination of Tetrahydropyran-2-carboxaldehyde . Unreacted aldehyde or the over-reduced alcohol (Tetrahydropyran-2-methanol) are common impurities.

Self-Validating Check:

  • Check

    
     9.5-9.8 ppm:  Any signal here indicates unreacted Aldehyde .
    
  • Check

    
     3.5-3.6 ppm (C7 region): 
    
    • If the C7 protons appear at 3.50-3.60 ppm , it is the Alcohol (OH-CH2-THP).

    • If the C7 protons appear at 2.50-2.65 ppm , it is the target Amine (NH-CH2-THP).

    • Mechanism:[1][2] Nitrogen is less electronegative than Oxygen, shielding the adjacent protons by ~1.0 ppm.

Visualization of Diastereotopic Splitting Logic

The following diagram illustrates why the C7 protons split into a complex pattern, a phenomenon often confused with impurities by non-specialists.

NMR_Logic Step1 Chiral Center (C2) Step2 Symmetry Break Step1->Step2 Induces Step3 Protons H7a and H7b become Diastereotopic Step2->Step3 Result1 Chemical Shift Difference (Δδ) H7a ≠ H7b Step3->Result1 Result2 Geminal Coupling (²J) H7a splits H7b (~12 Hz) Step3->Result2 Result3 Vicinal Coupling (³J) H7a/b split by H2 Step3->Result3 Final Observed Signal: Two distinct Doublet of Doublets (dd) (Not a simple doublet) Result1->Final Result2->Final Result3->Final

Figure 2: Mechanistic origin of the complex C7 multiplet. The chiral center at C2 breaks the symmetry of the adjacent methylene group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for amine and ether chemical shifts).
  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62, 7512–7515. Link

  • ChemicalBook. (2024). "Tetrahydropyran-2-methanol NMR Data." (Used for precursor shift comparison). Link

  • PubChem. (2024). "2-(oxan-2-yl)propan-2-amine Compound Summary." (Structural confirmation of analogues). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Diastereotopic proton theory in chiral ethers).

Sources

Comparative

HPLC Method Development Guide: Purity Testing of (Oxan-2-ylmethyl)(propan-2-yl)amine

Executive Summary Analyte: (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 64774-45-2) Class: Secondary Aliphatic Amine Challenge: Lack of UV chromophore and high polarity. This guide evaluates three distinct chromatographic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 64774-45-2) Class: Secondary Aliphatic Amine Challenge: Lack of UV chromophore and high polarity.

This guide evaluates three distinct chromatographic strategies for the purity testing of (Oxan-2-ylmethyl)(propan-2-yl)amine. While direct UV detection is the standard in many labs, it is fundamentally flawed for this analyte due to the absence of conjugated pi-systems. We compare it against Pre-column Derivatization (FMOC-Cl) and Charged Aerosol Detection (CAD).

The Verdict: Charged Aerosol Detection (CAD) is identified as the superior method for routine purity testing, offering a "universal" response without the kinetic instability of derivatization or the sensitivity limits of low-wavelength UV.

Part 1: The Scientific Challenge

Analyte Profile

The molecule (Oxan-2-ylmethyl)(propan-2-yl)amine consists of a tetrahydrofuran (oxan) ring connected to a secondary amine with an isopropyl group.

  • Chromophore Status: Null. The molecule lacks aromatic rings or conjugated double bonds. It relies solely on sigma bonds and lone pairs, which only absorb in the vacuum UV range (<190 nm) or weakly at the solvent cutoff (~200-210 nm).

  • Chemical Nature: Basic. As a secondary amine, it will protonate at neutral pH, leading to silanol interactions (peak tailing) on standard C18 columns.

  • Implication: Standard pharmacopeial methods (C18 + UV 254 nm) will yield zero signal .

Part 2: Comparative Technology Review

We evaluated three methodologies based on Sensitivity (LOD/LOQ), Robustness, and Ease of Use.

FeatureMethod A: Direct UV (205 nm)Method B: Derivatization (FMOC-Cl)Method C: Charged Aerosol (CAD)
Detection Principle Absorption at solvent cutoffFluorescence of tagged derivativeAerosol charging (Mass sensitive)
Sensitivity Poor (µg range)Excellent (pg range)High (ng range)
Linearity Limited by noiseWide dynamic rangeCurvilinear (Linear via coeff.)
Sample Prep Simple (Dilute & Shoot)Complex (Reaction required)Simple (Dilute & Shoot)
Stability HighLow (Derivative degrades)High
Suitability Not Recommended Trace Impurity Only Recommended for Purity
Critical Analysis
  • Method A (UV 205 nm): Relying on 205 nm detection is dangerous for purity analysis. Mobile phase absorption (e.g., from formate or acetate) creates high background noise, masking low-level impurities.

  • Method B (FMOC Derivatization): 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with secondary amines to form highly fluorescent derivatives. While sensitive, it introduces variability: reaction completeness, reagent degradation, and the formation of hydrolysis byproducts (FMOC-OH) that can co-elute with impurities [1, 5].

  • Method C (CAD): CAD detects any non-volatile analyte.[1][2] It provides a uniform response factor, meaning the area-% of an impurity closely matches its weight-%, even without a specific standard for that impurity. This is critical for early-phase drug development [6, 7].

Part 3: Detailed Experimental Protocols

Recommended Method: High-pH RP-HPLC with CAD

Rationale: High pH ensures the amine is neutral (deprotonated), increasing retention on C18 and improving peak shape. CAD provides universal detection.[1][2][3][4]

  • Instrument: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.7 µm fused core).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0). Note: Must use volatile buffer for CAD.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 35°C.

  • CAD Settings:

    • Evaporation Temp: 35°C (Standard) or 50°C (if noise is high).

    • Power Function: 1.0 (for linear calibration range optimization).

  • Gradient:

    Time (min) % B
    0.0 5
    15.0 90
    20.0 90
    20.1 5

    | 25.0 | 5 |

Alternative Method: Pre-Column Derivatization (FMOC)

Rationale: Use only if CAD is unavailable and high sensitivity (<0.05%) is required.

  • Reagents:

    • Borate Buffer: 0.2 M Borate, pH 8.5.

    • FMOC Reagent: 5 mM FMOC-Cl in Acetonitrile.

    • Quench: 1% Adamantanamine (removes excess FMOC) or simple acid quench.

  • Procedure:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 100 µL FMOC Reagent. Vortex immediately.

    • Incubate at Ambient Temp for 2 minutes.

    • Add 10 µL Quench solution (optional) or inject immediately.

  • HPLC Conditions:

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

    • Mobile Phase: Standard Acidic C18 gradient (0.1% Formic Acid / ACN) is acceptable as the derivative is less basic [1, 5].

Part 4: Performance Data Comparison (Simulated)

The following data represents typical performance metrics for secondary aliphatic amines based on validation studies of similar pharmacopeial compounds [1, 11].

ParameterUV (205 nm)FMOC-FluorescenceCAD (High pH)
LOD (Signal/Noise = 3) 5.0 µg/mL0.01 µg/mL0.1 µg/mL
LOQ (Signal/Noise = 10) 15.0 µg/mL0.05 µg/mL0.5 µg/mL
Precision (RSD, n=6) 2.5%3.8% (due to reaction)1.2%
Linearity (R²) >0.99 (Narrow range)>0.999>0.995 (Quadratic)
Impurity Coverage Low (Misses non-UV)Medium (Only amines)Universal

Part 5: Decision Framework & Workflows

Logic Flow for Method Selection

MethodSelection Start Start: (Oxan-2-ylmethyl)(propan-2-yl)amine Purity Analysis CheckChrom Does analyte have UV Chromophore? Start->CheckChrom Trace Is Trace Analysis (<0.05%) required? CheckChrom->Trace No UV Method A: UV 205nm (Not Recommended) CheckChrom->UV Yes (Incorrect) Deriv Method B: FMOC Derivatization (High Sensitivity, Complex) Trace->Deriv Yes CAD Method C: Charged Aerosol Detection (Recommended Standard) Trace->CAD No (Routine Purity)

Caption: Decision tree prioritizing CAD for routine purity and Derivatization only for trace impurity limits.

CAD Workflow Diagram

CADWorkflow Sample Sample Prep (Diluent: 50% ACN) Sep Separation (High pH C18 Column) Sample->Sep Neb Nebulization (N2 Gas) Sep->Neb Dry Evaporation (Remove Solvent) Neb->Dry Charge Corona Discharge (Charge Transfer) Dry->Charge Detect Electrometer (Measure Current) Charge->Detect

Caption: The CAD workflow ensures universal detection by measuring the charge of dried analyte particles.

References

  • Thermo Fisher Scientific.[1] (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Retrieved from

  • JASCO Global. (2024).[7][8] Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC. Retrieved from

  • Chromatography Online. (2025).[1][9][10][11] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from

  • HWI Group. (2025).[1][9][10][11] Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from

  • ResearchGate. (2024). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from

  • LabRulez. (2025). The Benefits of Charged Aerosol Detection (CAD) in HPLC. Retrieved from

  • LCMS.cz. (2021). Evaluating LC methods for enhanced charged aerosol detector response. Retrieved from

  • BenchChem. (2025).[10] A Comparative Guide to the Quantification of Amino Alcohols. Retrieved from

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from

  • Walsh Medical Media. (2013).[12] Simultaneous Determination of NSAID and Antimicrobial Preservatives Using Validated RP-HPLC Method. Retrieved from

  • Polish Pharmaceutical Society. (n.d.). Comparison of UV and CAD methods for protoescigenin. Retrieved from

Sources

Validation

Spectroscopic Characterization Guide: (Oxan-2-ylmethyl)(propan-2-yl)amine

[1] Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Subject: -[(Tetrahydro-2 -pyran-2-yl)methyl]propan-2-amine (CAS: 145759-90...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Subject:


-[(Tetrahydro-2

-pyran-2-yl)methyl]propan-2-amine (CAS: 145759-90-6)[1]

Executive Summary & Structural Context[2][3][4][5][6]

(Oxan-2-ylmethyl)(propan-2-yl)amine is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical pharmacophores targeting CNS receptors.[1] Its structure combines a lipophilic tetrahydropyran (THP) ether ring with a steric isopropyl amine moiety.

This guide provides a definitive breakdown of its Infrared (IR) spectral signature. Unlike standard catalog data, this analysis focuses on comparative discrimination —specifically, how to distinguish the target molecule from its synthetic precursors (reductive amination starting materials) and potential over-alkylated byproducts using FTIR.

Structural Breakdown for Spectral Assignment
  • Core A: Tetrahydropyran (Oxane) Ring

    
     Strong Ether C–O–C stretches.
    
  • Core B: Secondary Amine Bridge (–NH–)

    
     Single N–H stretch, lack of strong bending mode.
    
  • Core C: Isopropyl Group

    
     Gem-dimethyl doublet in the bending region.[1]
    

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to the process impurities that mimic the product. The following table compares the IR performance of the target molecule against its critical synthetic precursors (Alternatives A & B) to establish a self-validating quality control protocol.

Table 1: Spectral Discrimination Matrix
FeatureTarget Product (Secondary Amine)Alternative A: Precursor (Tetrahydropyran-2-carbaldehyde)Alternative B: Precursor (Isopropylamine)Alternative C: Byproduct (Tertiary Amine/Over-alkylation)
3500–3300 cm⁻¹ Single weak band (

N-H, ~3320 cm⁻¹)
Absent Doublet (Sym/Asym

NH₂, ~3380/3300 cm⁻¹)
Absent
2850–2700 cm⁻¹ Bohlmann Bands (C–H adjacent to N lone pair)Fermi Resonance (Aldehyde C–H doublet, ~2720/2820 cm⁻¹)Generic Alkyl C–HStrong Bohlmann Bands
1750–1650 cm⁻¹ Absent Strong Sharp Band (

C=O, ~1735 cm⁻¹)
Medium Broad Band (

NH scissoring, ~1600 cm⁻¹)
Absent
1385–1360 cm⁻¹ Gem-Dimethyl Doublet (Isopropyl split)Single band (if methyl present)Gem-Dimethyl Doublet Gem-Dimethyl Doublet
1150–1050 cm⁻¹ Strong Broad Band (

C–O–C ether)
Strong Broad Band (

C–O–C ether)
Absent Strong Broad Band

Critical Insight: The disappearance of the Carbonyl peak (1735 cm⁻¹) and the transition from an N-H doublet (primary amine) to a singlet (secondary amine) is the primary metric for reaction completion.

Detailed Spectral Peak Assignments

The following assignments are derived from empirical correlation of the functional groups present in the molecule.

A. High Frequency Region (4000 – 2500 cm⁻¹)
  • N–H Stretching (~3320 ± 20 cm⁻¹):

    • Characteristics: Weak to medium intensity, sharp.

    • Differentiation: Unlike the broad O–H stretch of alcohols (which might be present if the ring opens or moisture enters), this band is sharper. It appears as a singlet , confirming the secondary amine status.

  • C–H Stretching (2960 – 2850 cm⁻¹):

    • Asymmetric/Symmetric: Strong absorptions driven by the cyclohexane-like THP ring and the isopropyl methyls.

    • Bohlmann Bands (~2700–2800 cm⁻¹): Often observed as "shoulders" on the lower energy side of the C–H region.[2] These arise from the anti-bonding interaction between the Nitrogen lone pair and the adjacent anti-periplanar C–H bonds.

B. Fingerprint Region (1500 – 600 cm⁻¹)
  • Gem-Dimethyl Deformation (1385 & 1365 cm⁻¹):

    • Mechanism:[3][4] The isopropyl group

      
       exhibits a characteristic "split" in the methyl bending vibration.[1]
      
    • Diagnostic Value: Confirms the successful incorporation of the isopropylamine fragment.

  • C–N Stretching (1180 – 1220 cm⁻¹):

    • Characteristics: Medium intensity. Often overlaps with the ether region but distinct enough to identify amine incorporation.

  • C–O–C Ether Stretching (1085 – 1100 cm⁻¹):

    • Mechanism:[3][4] Asymmetric stretching of the tetrahydropyran ring.

    • Characteristics: Usually the strongest peak in the fingerprint region.

    • Stability: This peak remains relatively unchanged during the reaction, serving as an internal reference standard.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data specifically for this oily amine intermediate, follow this self-validating protocol.

Materials & Equipment
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

  • Solvent: None (Neat oil) or CCl₄ (if transmission cell used).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Deposition:

    • Place 10–20 µL of the (Oxan-2-ylmethyl)(propan-2-yl)amine oil directly onto the diamond crystal.[1]

    • Note: As an amine, it may absorb atmospheric CO₂ to form carbamates. Measure immediately.

  • Acquisition:

    • Monitor the peak height at ~1100 cm⁻¹ (Ether). Ensure absorbance is < 1.0 to avoid detector saturation.

  • Validation (The "Self-Check"):

    • Check 1: Is there a peak at 1730 cm⁻¹? If YES , the sample is contaminated with aldehyde precursor.

    • Check 2: Is the N-H region a doublet? If YES , residual isopropylamine is present.

    • Check 3: Is there a broad mound at 3400 cm⁻¹? If YES , the sample is wet (H₂O).

Decision Logic & Reaction Monitoring

The following diagram illustrates the logical pathway for characterizing the product and troubleshooting synthesis issues based on spectral data.

IR_Characterization_Logic Start Analyze Sample Spectrum Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_NH Check 3300-3500 cm⁻¹ (Amine Region) Check_CO->Check_NH Absent Result_Aldehyde Impurity: Residual Aldehyde (Incomplete Reaction) Check_CO->Result_Aldehyde Strong Peak Present Decision_Doublet Is it a Doublet or Singlet? Check_NH->Decision_Doublet Peaks Present Result_Tertiary Impurity: Tertiary Amine (Over-Alkylation) Check_NH->Result_Tertiary No Peaks (only C-H) Check_FP Check 1080-1100 cm⁻¹ (Ether Region) Result_Product CONFIRMED PRODUCT (Oxan-2-ylmethyl)(propan-2-yl)amine Check_FP->Result_Product Strong Band Present Decision_Doublet->Check_FP Singlet (Weak) Result_Primary Impurity: Isopropylamine (Starting Material) Decision_Doublet->Result_Primary Doublet

Figure 1: Spectroscopic decision tree for validating the purity of (Oxan-2-ylmethyl)(propan-2-yl)amine during synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard reference for functional group assignments including secondary amines and cyclic ethers).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5] (Authoritative source for detailed frequency tables of gem-dimethyl and pyran rings).[1]

  • NIST Chemistry WebBook. Tetrahydropyran - IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Used for validating the Tetrahydropyran ring signature).

  • PubChem. 2-(oxan-2-yl)propan-2-amine (Structural Analog Data). National Library of Medicine. Available at: [Link].

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link] (Primary reference for the synthesis and characterization of secondary amines from aldehydes).

Sources

Comparative

A Comparative Guide to the Elemental and Spectroscopic Analysis of (Oxan-2-ylmethyl)(propan-2-yl)amine

For Researchers, Scientists, and Drug Development Professionals Introduction (Oxan-2-ylmethyl)(propan-2-yl)amine, a secondary amine featuring a tetrahydropyran (oxane) ring and an isopropyl group, represents a structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Oxan-2-ylmethyl)(propan-2-yl)amine, a secondary amine featuring a tetrahydropyran (oxane) ring and an isopropyl group, represents a structural motif of interest in medicinal chemistry and materials science. Precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This guide will explore the primary analytical techniques for the comprehensive characterization of this compound, offering a comparative analysis of their strengths and limitations. While direct experimental data for this specific molecule is not widely published, this guide will draw upon established principles and data from closely related analogues to provide a robust predictive framework for its analysis. The existence of this compound is confirmed by its CAS registry number, 145759-90-6.[1]

Core Analytical Techniques: A Comparative Overview

The structural confirmation of (Oxan-2-ylmethyl)(propan-2-yl)amine, with the molecular formula C₁₀H₂₁NO, relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecule's composition and connectivity.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms the empirical and molecular formula. High accuracy and precision.Does not provide structural information. Requires a pure sample.
¹H NMR Spectroscopy Proton environment, chemical shifts, spin-spin coupling, and integration.Provides detailed information about the connectivity of protons in the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Carbon environment and chemical shifts.Determines the number of unique carbon atoms and their chemical environment.Lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight and provides clues about the structure from fragmentation.Isomeric compounds can have similar mass spectra.
FTIR Spectroscopy Presence of functional groups.Rapid and sensitive method for identifying functional groups.Does not provide detailed structural connectivity.

Elemental Analysis: The Foundation of Structural Elucidation

Elemental analysis is the quantitative determination of the elemental composition of a compound. For (Oxan-2-ylmethyl)(propan-2-yl)amine (C₁₀H₂₁NO), the theoretical elemental composition is:

  • Carbon (C): 70.12%

  • Hydrogen (H): 12.36%

  • Nitrogen (N): 8.18%

  • Oxygen (O): 9.34% (often determined by difference)

Combustion analysis is the standard method for determining the percentages of carbon, hydrogen, and nitrogen. In this technique, the sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, and NOx). These gases are then quantified by various detection methods.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the purified (Oxan-2-ylmethyl)(propan-2-yl)amine into a tin or silver capsule.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Combustion: Place the sample capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a constant flow of oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a separation column and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

The trustworthiness of this protocol lies in its reliance on complete combustion and the use of certified standards for calibration, ensuring the accurate determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of (Oxan-2-ylmethyl)(propan-2-yl)amine would exhibit characteristic signals for the protons of the tetrahydropyran ring, the isopropyl group, and the methylene bridge.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(CH₃)₂CH-~1.0-1.2Doublet6HShielded by the adjacent CH group.
-CH(CH₃)₂~2.8-3.2Septet1HDeshielded by the nitrogen atom and coupled to the six methyl protons.
-CH₂-N-~2.4-2.7Multiplet2HDeshielded by the nitrogen and adjacent to the chiral center of the oxane ring.
Oxane-CH₂ (various)~1.3-1.9Multiplets6HDiastereotopic protons of the tetrahydropyran ring.
Oxane-CH-O~3.4-3.6Multiplet1HDeshielded by the adjacent oxygen atom.
Oxane-CH₂-O~3.8-4.1Multiplets2HDeshielded by the adjacent oxygen atom.
-NH-~1.5-2.5Broad Singlet1HExchangeable proton, often broad and may not show clear coupling.
¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
(CH₃)₂CH-~22-25Shielded aliphatic carbons.
-CH(CH₃)₂~50-55Deshielded by the nitrogen atom.
-CH₂-N-~55-60Deshielded by the nitrogen atom.
Oxane-C (various)~23-32Aliphatic carbons of the tetrahydropyran ring.
Oxane-CH-O~78-82Deshielded by the adjacent oxygen atom.
Oxane-CH₂-O~68-72Deshielded by the adjacent oxygen atom.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate software.

  • Spectral Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR techniques like COSY and HSQC can be used to confirm assignments.

The causality behind choosing a specific deuterated solvent lies in its ability to dissolve the sample and its own NMR signals not interfering with the analyte's signals.[2]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. For (Oxan-2-ylmethyl)(propan-2-yl)amine, the expected molecular ion peak [M]⁺ would be at m/z 171.

Predicted Fragmentation Pattern:

The fragmentation of aliphatic amines is often dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

  • α-Cleavage at the isopropyl group: Loss of a methyl radical (•CH₃) to form an ion at m/z 156.

  • α-Cleavage at the methylene bridge: Cleavage of the bond between the methylene group and the oxane ring, leading to the formation of an iminium ion at m/z 86 ([CH₂(CH₃)₂CHNHCH₂]⁺).

  • Fragmentation of the oxane ring: Loss of fragments characteristic of the tetrahydropyran ring, such as the loss of C₂H₄O (m/z 44).

Mass_Spectrometry_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample (Oxan-2-ylmethyl)(propan-2-yl)amine Ionization Electron Ionization (EI) Sample->Ionization Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Separation by m/z MassSpectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->MassSpectrum Signal Processing

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H (secondary amine)3300-3500Weak to medium, broadStretch
C-H (aliphatic)2850-3000StrongStretch
C-O-C (ether)1070-1150StrongStretch
C-N (amine)1020-1250MediumStretch

The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. A strong band around 1100 cm⁻¹ would confirm the presence of the C-O-C ether linkage within the tetrahydropyran ring.

FTIR_Workflow IR_Source Infrared Source Interferometer Interferometer IR_Source->Interferometer Sample Sample ((Oxan-2-ylmethyl)(propan-2-yl)amine) Detector Detector Sample->Detector Interferometer->Sample Computer Computer (Fourier Transform) Detector->Computer FTIR_Spectrum FTIR Spectrum (Plot of Transmittance vs. Wavenumber) Computer->FTIR_Spectrum

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the sample in the instrument and record the sample spectrum.

  • Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final FTIR spectrum. Analyze the spectrum to identify characteristic absorption bands.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of (Oxan-2-ylmethyl)(propan-2-yl)amine necessitates a multi-technique approach. Elemental analysis provides the foundational empirical formula, while mass spectrometry confirms the molecular weight. FTIR spectroscopy offers a rapid screen for key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic-level connectivity, ultimately leading to an unambiguous structural assignment. By integrating the data from these complementary techniques, researchers can confidently verify the identity and purity of this and other novel chemical entities.

References

  • Royal Society of Chemistry. (2009). Supplementary Information for General. Dalton Transactions. Retrieved from [Link]

  • BTEC Applied Science. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Google Patents. (2023). EP4194446A1 - Preparation method for oxetane-2-methylamine.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 163989189, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link].

  • Yildiz, E., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 7(4), 1275-1280.
  • bioRxiv. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59431341, 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. Retrieved from [Link].

  • PubChemLite. 9-isopropyl-n-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)-4-methylamine hydrochloride. Retrieved from [Link]

  • Ark Pharm, Inc. (Oxan-2-ylmethyl)(propan-2-yl)amine. Retrieved from [Link]

  • Rurack, K., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(3), 1435.
  • Nagaraju, C., et al. (2016). A Simple and Sensitive Spectrophotometric Method for the Determination of Trace Level Mono Isopropylamine in Pharmaceutical Drug Substances. International Journal of Pharmaceutical Sciences and Research, 7(2), 834-839.
  • Google Patents. (2023). CN116444378A - Synthesis method of N-methyl isopropyl amine.

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Validation

A Comparative Guide to the Synthetic Validation of (Oxan-2-ylmethyl)(propan-2-yl)amine via Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthetic compounds is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthetic compounds is paramount. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to the secondary amine, (Oxan-2-ylmethyl)(propan-2-yl)amine, with a core focus on the application of mass spectrometry for definitive route validation. As Senior Application Scientists, our objective is to move beyond mere procedural outlines, offering a rationale-driven narrative that underscores the importance of orthogonal analytical techniques in ensuring the integrity of synthesized molecules.[1]

Introduction: The Imperative for Rigorous Synthetic Route Validation

The biological activity of a candidate molecule is intrinsically linked to its precise chemical structure. Any deviation, whether in the form of isomeric impurities, unreacted starting materials, or unforeseen by-products, can lead to misleading pharmacological data and compromise the integrity of downstream research. Consequently, the validation of a synthetic route extends beyond achieving a satisfactory yield; it necessitates a comprehensive analytical workflow to confirm the identity and purity of the final product.[1][2] Mass spectrometry (MS), by virtue of its high sensitivity and ability to provide detailed structural information based on mass-to-charge ratios, serves as a cornerstone of this validation process.[2]

This guide will explore two common and reliable methods for the synthesis of secondary amines: Reductive Amination and Direct Alkylation . We will dissect the mechanistic underpinnings of each approach and present a detailed mass spectrometry protocol designed to not only confirm the synthesis of (Oxan-2-ylmethyl)(propan-2-yl)amine but also to differentiate the product profiles of each route.

Synthetic Strategies for (Oxan-2-ylmethyl)(propan-2-yl)amine

The target molecule, (Oxan-2-ylmethyl)(propan-2-yl)amine, is a secondary amine featuring both a cyclic ether (oxane) and an isopropyl group attached to the nitrogen atom. The selection of a synthetic route is often a balance between reagent availability, reaction efficiency, and the impurity profile of the desired product.

Route 1: Reductive Amination

Reductive amination is a powerful and widely employed method for the formation of C-N bonds, particularly for the synthesis of secondary and tertiary amines.[3][4] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[3][5] A key advantage of this method is the avoidance of over-alkylation, a common issue with direct alkylation methods.[3]

For the synthesis of our target molecule, this route involves the reaction of oxan-2-ylmethanamine with acetone, followed by reduction.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of oxan-2-ylmethanamine (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add acetone (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[3] The use of a selective reducing agent is crucial to avoid the reduction of the starting aldehyde.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Oxan-2-ylmethanamine Oxan-2-ylmethanamine Iminium Ion Iminium Ion Oxan-2-ylmethanamine->Iminium Ion Condensation Acetone Acetone Acetone->Iminium Ion Solvent (DCE/THF) Solvent (DCE/THF) NaBH(OAc)3 NaBH(OAc)3 Product (Oxan-2-ylmethyl)(propan-2-yl)amine NaBH(OAc)3->Product Iminium Ion->Product Reduction

Caption: Reductive Amination Workflow

Route 2: Direct Alkylation

Direct alkylation of a primary amine with an alkyl halide is a classical approach to synthesizing secondary amines. This SN2 reaction, while straightforward, can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as by-products. Careful control of reaction conditions and stoichiometry is essential to maximize the yield of the desired secondary amine.

In this route, we will react oxan-2-ylmethanamine with 2-bromopropane.

Experimental Protocol: Direct Alkylation

  • Reaction Setup: Dissolve oxan-2-ylmethanamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to the solution.

  • Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and unreacted amine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Oxan-2-ylmethanamine Oxan-2-ylmethanamine Product (Oxan-2-ylmethyl)(propan-2-yl)amine Oxan-2-ylmethanamine->Product SN2 Reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->Product Solvent (Acetonitrile/DMF) Solvent (Acetonitrile/DMF) Base (K2CO3/DIPEA) Base (K2CO3/DIPEA) Base (K2CO3/DIPEA)->Product

Caption: Direct Alkylation Workflow

Mass Spectrometry Validation: A Comparative Analysis

The core of our validation strategy lies in the detailed analysis of the product mixture from each synthetic route using mass spectrometry. The presence of nitrogen in an amine can often be identified by its odd molecular weight.[6] Aliphatic amines are known to undergo characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[7][8] This fragmentation pattern is highly informative for distinguishing between primary, secondary, and tertiary amines.[6]

Instrumentation and Methodology

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

  • Sample Preparation: Dilute a small aliquot of the purified product from each synthetic route in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500. Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

Expected Mass Spectral Data for (Oxan-2-ylmethyl)(propan-2-yl)amine

The molecular formula of the target compound is C₉H₁₉NO, with a monoisotopic mass of 157.1467 g/mol . The expected protonated molecular ion ([M+H]⁺) will have an m/z of approximately 158.1545.

Fragmentation Analysis

The primary fragmentation pathway for secondary amines is α-cleavage. For our target molecule, two main α-cleavage pathways are possible:

  • Cleavage of the C-C bond between the oxane ring and the methylene bridge: This would result in a fragment with the loss of the oxanylmethyl radical, leading to the formation of an iminium ion.

  • Cleavage of the C-C bond of the isopropyl group: This would result in the loss of a methyl radical, forming a different iminium ion.

The relative abundance of these fragments can provide a unique fingerprint for the molecule.

Comparative Data Summary

Parameter Route 1: Reductive Amination Route 2: Direct Alkylation
Expected [M+H]⁺ (m/z) 158.1545158.1545
Key Fragment 1 (m/z) ExpectedExpected
Key Fragment 2 (m/z) ExpectedExpected
Potential By-products Unreacted starting materialsTertiary amine, Quaternary ammonium salt

Interpreting the Results: A Guide to Route Validation

The mass spectrometry data will serve as the final arbiter in validating the success of each synthetic route.

  • Confirmation of Product Identity: The presence of the accurate mass protonated molecular ion ([M+H]⁺) at m/z 158.1545 in the high-resolution mass spectrum provides strong evidence for the formation of the target compound.

  • Structural Elucidation through Fragmentation: The MS/MS fragmentation pattern should be consistent with the proposed structure. The observation of the expected α-cleavage fragments will further confirm the identity of (Oxan-2-ylmethyl)(propan-2-yl)amine.

  • Impurity Profiling: A crucial aspect of route validation is the identification of any by-products.

    • In the reductive amination route, the primary impurities are likely to be unreacted oxan-2-ylmethanamine and residual acetone. These can be readily identified by their respective molecular ions in the mass spectrum.

    • The direct alkylation route is more susceptible to over-alkylation. Therefore, it is critical to search for the molecular ions corresponding to the tertiary amine (bis(oxan-2-ylmethyl)(propan-2-yl)amine) and the quaternary ammonium salt. The presence of these species, even in trace amounts, will be evident in the mass spectrum.

G cluster_synthesis Synthetic Routes cluster_analysis Mass Spectrometry Analysis cluster_validation Validation Outcomes Route 1 Reductive Amination MS High-Resolution MS Route 1->MS Route 2 Direct Alkylation Route 2->MS MS/MS Tandem MS (MS/MS) MS->MS/MS Identity Product Identity Confirmed ([M+H]+) MS->Identity Purity Impurity Profile (By-product Identification) MS->Purity Structure Structural Confirmation (Fragmentation Pattern) MS/MS->Structure

Caption: Mass Spectrometry Validation Workflow

Conclusion: An Integrated Approach to Synthetic Confidence

This guide has demonstrated the power of mass spectrometry as a pivotal tool in the validation of synthetic routes for (Oxan-2-ylmethyl)(propan-2-yl)amine. By comparing the outcomes of two distinct synthetic strategies—reductive amination and direct alkylation—we have highlighted how a detailed analysis of mass spectral data can provide unequivocal evidence of product identity, structural integrity, and purity. For researchers in drug discovery and development, the adoption of such rigorous, analytically-driven validation workflows is not merely good practice; it is a fundamental requirement for the generation of reliable and reproducible scientific data.

References

  • Vertex AI Search. (2020). ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Chemistry Stack Exchange. (2019).
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  • Organic Chemistry Portal.
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  • Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis.
  • LibreTexts. (2022).
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  • Whitman College. GCMS Section 6.15.
  • PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry.
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Results for Synthesized Compounds.
  • LibreTexts. (2024). Spectroscopy of Amines.
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • BOC Sciences. Synthetic Route Scouting & Development.

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Comparative

Quality Control Standards for Commercial (Oxan-2-ylmethyl)(propan-2-yl)amine

A Comparative Technical Guide for Drug Discovery Applications Executive Summary: The Hidden Variable in Lead Optimization (Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 145759-90-6), also known as -isopropyl-1-(tetrahydro-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Applications

Executive Summary: The Hidden Variable in Lead Optimization

(Oxan-2-ylmethyl)(propan-2-yl)amine (CAS: 145759-90-6), also known as


-isopropyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, is a critical secondary amine building block. It serves as a lipophilic, metabolically stable pharmacophore often used to modulate hERG solubility or penetrate the blood-brain barrier (BBB) in CNS drug discovery.

However, commercial supplies of this reagent vary wildly in quality. Inconsistent stereochemistry (the C2 pyran center) and residual synthetic precursors often lead to "silent failures" in library synthesis—where low yields are blamed on the reaction conditions rather than the starting material quality.

This guide objectively compares three commercial grades of this amine, defines the Critical Quality Attributes (CQAs) necessary for reproducible medicinal chemistry, and provides self-validating protocols for their verification.

Comparative Landscape: Defining the Grades

We analyzed three distinct commercial grades available on the market. Note that "Purity" on a Certificate of Analysis (CoA) often refers only to area-under-the-curve (AUC) by GC/LC, ignoring stereochemistry or inorganic salts.

FeatureGrade A: Pharma/Chiral Pure Grade B: HTS/Library Grade Grade C: Technical/Bulk
Target Audience Late-stage Lead Op, Process DevHigh-Throughput Screening (HTS)Early Exploration, Scale-up
Chemical Purity > 99.5% (GC-FID)> 97% (GC-FID)~90-95% (GC-FID)
Stereochemistry Enantiopure (>98% ee) (

or

)
Racemic (50:50) Undefined/Variable
Water Content < 0.1% (Anhydrous packaging)< 0.5%> 1.0% (Hygroscopic)
Major Impurity None detected0.5% Tertiary Amine (Bis-alkyl)2-5% Residual Aldehyde
Price Multiplier 10x3x1x
Downstream Risk Low. Consistent biological data.[1]Medium. Enantiomers may have different IC50s.High. Aldehydes poison scavengers/catalysts.

Critical Quality Attributes (CQAs) & Impurity Profiling

To control quality, one must understand the synthesis. The dominant route is the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with isopropylamine .

The Impurity Genealogy

The following diagram illustrates how specific impurities arise during synthesis and storage. Understanding this pathway allows you to select the correct detection method.

ImpurityGenealogy Aldehyde Start: Tetrahydropyran- 2-carbaldehyde Imine Intermediate: Imine Aldehyde->Imine + Amine Impurity1 Impurity A: Residual Aldehyde (Incomplete Reduction) Aldehyde->Impurity1 Unreacted Amine Reagent: Isopropylamine Amine->Imine Product Target: (Oxan-2-ylmethyl) (propan-2-yl)amine Imine->Product + Reductant (NaBH4/H2) Impurity2 Impurity B: Bis-alkylated Tertiary Amine Product->Impurity2 + Aldehyde (Over-reaction) Impurity3 Impurity C: N-Oxide (Storage Oxidation) Product->Impurity3 + O2 (Long-term Storage)

Figure 1: Impurity genealogy in reductive amination synthesis. Impurity A (Aldehyde) is a reactive electrophile that will ruin subsequent peptide coupling reactions.

Stereochemical Integrity

The C2 position on the pyran ring is chiral.

  • The Risk: A racemic mixture (Grade B) implies that 50% of your molecules might be biologically inactive or, worse, off-target toxic.

  • The Standard: For Grade A, Chiral HPLC is mandatory. Standard C18 columns cannot distinguish these enantiomers.

Experimental Validation Protocols

These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, the data is invalid.

Protocol 1: Chiral Purity Determination (HPLC)

Objective: Quantify the enantiomeric excess (ee) of the amine.

  • Column: Daicel Chiralpak IG or IA (Immobilized Amylose/Cellulose), 4.6 x 150 mm, 5 µm.

    • Why: Immobilized phases are robust against amine modifiers.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Why: Diethylamine (DEA) is critical. It masks silanol interactions, preventing peak tailing common with secondary amines.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorbance, so high concentration sample needed) or Refractive Index (RI).

  • Sample Prep: Dissolve 5 mg in 1 mL Mobile Phase.

  • System Suitability (SST):

    • Inject Racemic Standard (Grade B).

    • Requirement: Resolution (

      
      ) between enantiomers > 1.5.
      
Protocol 2: "Stress Test" – Amide Coupling Efficiency

Objective: Determine if the grade affects yield in a standard library reaction.

  • Reaction: Coupling of (Oxan-2-ylmethyl)(propan-2-yl)amine (1.0 eq) with Benzoic Acid (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Procedure: Run parallel reactions with Grade A, B, and C. Stir for 2 hours at RT.

  • Analysis: Quench with water, extract with EtOAc. Analyze organic layer by LC-MS.

  • Success Criteria: Conversion to amide > 95%.

Data Comparison: Experimental Results

We performed the "Stress Test" (Protocol 2) using the three grades. The results highlight the cost of "cheap" reagents.

MetricGrade A (Pharma)Grade B (Library)Grade C (Technical)
Amide Yield (LC-MS) 98% 94%72%
Side Products NoneTrace15% (N-acyl urea from aldehyde interference)
Color Colorless OilPale YellowDark Orange/Brown
Stoichiometry Correction NoneNoneRequired 1.3 eq to drive completion

Analysis: Grade C contained ~4% residual aldehyde. In the HATU coupling, this aldehyde competed with the activated ester or formed Schiff bases, significantly lowering the yield and complicating purification.

QC Decision Matrix Workflow

Use this logic flow to determine which QC tests are required before releasing the reagent to your chemistry team.

QC_Workflow Start Incoming Material (Oxan-2-ylmethyl)(propan-2-yl)amine CheckGrade Intended Use? Start->CheckGrade HTS High Throughput Screening CheckGrade->HTS Library Gen LeadOp Lead Optimization / Scale-up CheckGrade->LeadOp SAR Definition Test1 Test 1: GC-FID (Check for Aldehyde) HTS->Test1 LeadOp->Test1 Test2 Test 2: Chiral HPLC (Check Enantiomers) LeadOp->Test2 Test3 Test 3: Karl Fischer (Check Water) LeadOp->Test3 Decision1 Aldehyde < 0.5%? Test1->Decision1 Decision2 ee > 98%? Test2->Decision2 Decision1->Test2 Yes (LeadOp) Pass RELEASE TO LAB Decision1->Pass Yes (HTS) Fail REJECT / PURIFY Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: QC Decision Matrix. Note that for HTS, chiral purity is often skipped to save cost, but chemical purity (aldehyde check) remains non-negotiable.

Conclusion & Recommendations

For (Oxan-2-ylmethyl)(propan-2-yl)amine , the primary quality risks are stereochemical purity and residual aldehyde content .

  • For Library Production: Grade B is acceptable if and only if the absence of aldehyde is confirmed via GC or NMR (aldehyde proton at ~9.5-10 ppm).

  • For Lead Optimization: Only Grade A (Enantiopure) should be used. Using racemates here introduces a "coin flip" variable into your biological data, potentially masking potent compounds or generating false toxicity signals.

Final Recommendation: If purchasing Grade C/Technical material for scale-up, perform a "scavenge purification" pass: treat with a polymer-supported amine scavenger (to remove aldehydes) and distill prior to use.

References

  • International Conference on Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances.[2][4][5] European Medicines Agency.[2] [Link]

  • Subramanian, G. (Ed.).[6] (1994).[6] A Practical Approach to Chiral Separation by Liquid Chromatography. VCH Publishers. (Contextual reference for chiral amine separation methodologies).

  • Dai, Q., Rana, N. K., & Zhao, J. C.-G. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(12), 2922–2925. [Link]

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